3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBHKXJMSHKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371184 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81613-61-8 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81613-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8), a key fluorinated building block in modern medicinal chemistry and materials science. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities. This guide delves into the synthesis, characterization, safety protocols, and potential applications of this versatile propargyl alcohol, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Importance of Fluorination in Drug Discovery
The introduction of fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, is a well-established strategy in contemporary drug design.[1] These groups can profoundly alter a molecule's electronic properties, pKa, conformation, and metabolic fate. The 3,5-bis(trifluoromethyl)phenyl group is a particularly powerful motif, often employed to enhance the pharmacokinetic and pharmacodynamic profile of therapeutic candidates. Its strong electron-withdrawing nature and significant hydrophobicity can lead to improved binding interactions with biological targets and increased resistance to oxidative metabolism.[1] this compound serves as a readily functionalizable scaffold, combining the benefits of the bis(trifluoromethyl)phenyl group with the versatile reactivity of a propargyl alcohol.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety requirements is paramount for the handling and application of any chemical entity.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 81613-61-8 | [2] |
| Molecular Formula | C₁₁H₆F₆O | [3] |
| Molecular Weight | 268.16 g/mol | [3] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 84 °C | [2] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.75 ± 0.10 | [2] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in organic synthesis for its reliability and tolerance of various functional groups.
Proposed Synthetic Workflow: Sonogashira Coupling
The logical and field-proven approach involves the palladium- and copper-catalyzed cross-coupling of a suitable aryl halide, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, with propargyl alcohol.
Caption: Proposed Sonogashira coupling workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative example based on established Sonogashira coupling procedures and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine as the base.
-
Substrate Addition: Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent) to the stirred solution.
-
Coupling Partner: Add propargyl alcohol (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. Gentle heating (e.g., to 50-65 °C) may be necessary if the reaction is sluggish.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive set of spectra for this specific molecule is not readily found, the expected spectral data can be reliably predicted based on the analysis of its structural components.
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.95 | s | 2H | H₂', H₆' |
| Aromatic Proton | ~7.80 | s | 1H | H₄' |
| Methylene Protons | ~4.50 | d | 2H | -CH₂-OH |
| Hydroxyl Proton | ~1.80 | t | 1H | -OH |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | ~132.5 (q, J ≈ 34 Hz) | C₃', C₅' |
| Aromatic Carbons | ~127.5 | C₂', C₆' |
| Aromatic Carbon | ~123.0 (q, J ≈ 272 Hz) | -CF₃ |
| Aromatic Carbon | ~122.0 | C₄' |
| Aromatic Carbon | ~121.5 | C₁' |
| Alkynyl Carbon | ~92.0 | Ar-C≡C- |
| Alkynyl Carbon | ~84.0 | -C≡C-CH₂OH |
| Methylene Carbon | ~52.0 | -CH₂-OH |
| IR Spectroscopy (ATR) | Predicted Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3400-3200 (broad) | Alcohol |
| C-H Stretch (Aromatic) | 3100-3000 | Ar-H |
| C≡C Stretch | 2260-2100 (weak) | Alkyne |
| C-F Stretch | 1350-1100 (strong) | Trifluoromethyl |
| C-O Stretch | 1050-1000 | Primary Alcohol |
| Mass Spectrometry (EI) | Predicted m/z | Assignment |
| 268.03 | [M]⁺ | Molecular Ion |
| 237.03 | [M - CH₂OH]⁺ | Loss of hydroxymethyl group |
Reactivity and Applications in Synthesis
The utility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne (after deprotonation) and the primary alcohol.
Caption: Reactivity profile of the core molecule.
As a Precursor in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in drug discovery. It is a key component in a variety of therapeutic agents and clinical candidates. For instance, this moiety is found in compounds developed as potent growth inhibitors of drug-resistant bacteria and in the structure of certain anti-cancer agents.[5][6] While direct applications of this compound are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The propargyl alcohol can be readily converted into other functional groups or used in coupling reactions to build larger molecular scaffolds.
Role in the Synthesis of Heterocycles
Propargyl alcohols are valuable precursors for the synthesis of a wide array of heterocyclic compounds. Through metal-catalyzed cyclization reactions, the alkyne and alcohol functionalities can participate in the formation of furans, pyrans, and other oxygen-containing heterocycles. Furthermore, the alkyne can be a key component in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to form triazoles, which are themselves important pharmacophores.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its strategic combination of a propargyl alcohol for diverse chemical transformations and the 3,5-bis(trifluoromethyl)phenyl group for modulating physicochemical properties makes it a highly attractive tool for researchers in drug discovery and materials science. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, empowering scientists to effectively incorporate this compound into their research and development programs.
References
- Vertex AI Search. (n.d.).
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026, from [Link]
-
EurekAlert!. (2026, January 14). Korea University researchers revive an abandoned depression drug target using structurally novel NK1 receptor inhibitors. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183. [Link]
Sources
An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, characterization, and potential applications of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol. This molecule is of significant interest in medicinal chemistry and drug development due to the presence of the 3,5-bis(trifluoromethyl)phenyl moiety, a key functional group known to enhance the pharmacological properties of bioactive compounds.
Core Molecular Attributes and Physicochemical Properties
This compound is a propargyl alcohol derivative featuring a phenyl ring substituted with two trifluoromethyl groups at the meta positions. These trifluoromethyl groups are strong electron-withdrawing groups that significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 81613-61-8 | [1] |
| Chemical Formula | C₁₁H₆F₆O | |
| Molecular Weight | 268.16 g/mol | [1] |
| Melting Point | 58 °C | N/A |
| Boiling Point | Predicted: 84 °C | N/A |
| Density | Predicted: 1.45 g/cm³ | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | [2] |
| Storage | Ambient temperature | N/A |
Strategic Synthesis via Sonogashira Coupling
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful and versatile method forges a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[3] In this case, the reaction involves the coupling of an appropriately substituted 3,5-bis(trifluoromethyl)phenyl halide with propargyl alcohol.
The choice of a bromo-substituted precursor, 1-bromo-3,5-bis(trifluoromethyl)benzene, is strategic. The carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst compared to a carbon-chlorine bond, allowing for selective reaction at the desired position.[3]
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine (2.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture via a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Comprehensive Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the phenyl ring.
-
δ ~7.7 ppm (s, 2H): A singlet for the two equivalent protons at the C2 and C6 positions of the phenyl ring.
-
δ ~4.5 ppm (s, 2H): A singlet for the methylene protons (-CH₂OH).
-
δ ~2.0 ppm (t, 1H): A triplet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration and solvent purity.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~132 ppm (q, J ≈ 34 Hz): A quartet for the two equivalent carbons attached to the trifluoromethyl groups (C3 and C5).
-
δ ~131 ppm (m): A multiplet for the two equivalent aromatic carbons (C2 and C6).
-
δ ~123 ppm (q, J ≈ 272 Hz): A quartet for the two trifluoromethyl carbons (-CF₃).
-
δ ~122 ppm (m): A multiplet for the aromatic carbon at the C4 position.
-
δ ~124 ppm: The carbon atom of the phenyl ring attached to the alkyne (C1).
-
δ ~90 ppm and ~85 ppm: The two sp-hybridized carbons of the alkyne.
-
δ ~52 ppm: The methylene carbon (-CH₂OH).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~2230 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.
-
~1280 cm⁻¹ and ~1140 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl groups.
-
~1610 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
m/z 268: Molecular ion peak [M]⁺.
-
m/z 237: Loss of the hydroxymethyl radical (•CH₂OH).
-
m/z 219: Loss of a fluorine atom from the [M-CH₂OH]⁺ fragment.
-
m/z 199: Loss of CF₃ radical.
Sources
A Comprehensive Technical Guide to the Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
This guide provides an in-depth exploration of the synthetic pathways leading to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, a valuable propargylic alcohol and building block in medicinal and materials chemistry. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique electronic properties and metabolic stability, making this intermediate particularly relevant for the development of novel pharmaceuticals and functional materials.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process considerations.
Retrosynthetic Analysis and Strategic Approach
The most logical and efficient approach to constructing the target molecule involves the formation of a carbon-carbon bond between the aromatic ring and the propargylic fragment. A retrosynthetic analysis identifies the Sonogashira cross-coupling reaction as the optimal strategy. This powerful palladium-catalyzed reaction facilitates the coupling of an aryl halide with a terminal alkyne, making it ideally suited for this synthesis.[3][4] The disconnection leads to two primary starting materials: 1-bromo-3,5-bis(trifluoromethyl)benzene and propargyl alcohol.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the Sonogashira coupling to synthesize the title compound.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous, degassed triethylamine (Et₃N) via syringe, followed by 1-bromo-3,5-bis(trifluoromethyl)benzene.
-
Alkyne Addition: Add propargyl alcohol to the stirring mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation: Reaction Parameters
| Component | Molar Eq. | Catalyst Loading | Role |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 1.0 | - | Aryl halide (Electrophile) |
| Propargyl Alcohol | 1.2-1.5 | - | Terminal alkyne (Nucleophile) |
| PdCl₂(PPh₃)₂ | - | 1-5 mol% | Palladium catalyst |
| Copper(I) Iodide (CuI) | - | 2-10 mol% | Co-catalyst |
| Triethylamine (Et₃N) | - | Solvent | Base and solvent |
Synthesis of Key Starting Material
A reliable supply of high-purity 1-bromo-3,5-bis(trifluoromethyl)benzene is critical for the success of the Sonogashira coupling.
Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene
This key intermediate is synthesized via electrophilic aromatic substitution from the commercially available 1,3-bis(trifluoromethyl)benzene.
-
Reaction Principle: The bromination is typically achieved using a brominating agent in a strong acid medium. The use of 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid provides high regioselectivity for the desired product. [5][6]The acetic acid enhances the solubilization of the starting material, leading to improved yields and selectivity. [6]* Protocol Summary: 1,3-Bis(trifluoromethyl)benzene is treated with 1,3-dibromo-5,5-dimethylhydantoin in a mixture of 96% sulfuric acid and glacial acetic acid at a controlled temperature, typically around 45°C. [5]After the reaction is complete, the mixture is carefully quenched with cold water, and the product is isolated by phase separation and washing.
-
Safety Note: While the bromide itself is stable, subsequent preparations involving its conversion to a Grignard reagent require extreme caution. Studies have shown that trifluoromethylphenyl Grignard reagents can be prone to detonation upon heating or loss of solvent contact. [7]
Alternative Route via a Phenylacetylene Intermediate
An alternative, two-step strategy involves the initial synthesis of 3,5-bis(trifluoromethyl)phenylacetylene, followed by hydroxymethylation.
Synthesis of 3,5-Bis(trifluoromethyl)phenylacetylene
This intermediate can be prepared by the desilylation of a protected alkyne precursor. [8]
-
Reaction Principle: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is treated with a mild base, such as potassium carbonate, in a solvent mixture like methanol and chloroform. The base facilitates the cleavage of the silicon-carbon bond to yield the terminal alkyne.
-
Protocol Summary: To a solution of 2-[3,5-bis(trifluoromethyl)phenyl]ethynyltrimethylsilane in methanol/chloroform, potassium carbonate is added, and the mixture is stirred at room temperature overnight. [8]The product is isolated after solvent removal, aqueous work-up, and extraction, followed by purification via distillation. [8] The resulting 3,5-bis(trifluoromethyl)phenylacetylene could then theoretically be converted to the target alcohol. This would typically involve deprotonation with a strong base (e.g., n-butyllithium) to form a lithium acetylide, followed by quenching with a formaldehyde source to install the hydroxymethyl group.
Conclusion
The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This method is robust, high-yielding, and proceeds under mild conditions, leveraging a well-understood dual catalytic mechanism. The successful execution of this synthesis relies on the availability of high-quality 1-bromo-3,5-bis(trifluoromethyl)benzene and careful adherence to anaerobic reaction conditions to ensure the stability and activity of the palladium catalyst. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this important chemical intermediate.
References
- Kang, J., et al. (2001). Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts. PubMed.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications.
- Li, B., et al. (2019). Switchable Synthesis of Arylalkynes and Phthalides via Controllable Palladium-Catalyzed Alkynylation and Alkynylation–Annulation of Benzoic Acids with Bromoalkynes. The Journal of Organic Chemistry - ACS Publications.
- Unknown. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate.
- Vafaeezadeh, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications.
- Unknown. (Date unavailable). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed.
- Unknown. (2025). 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9. ChemicalBook.
- Unknown. (Date unavailable). Switchable Synthesis of Arylalkynes and Phthalides. Amanote Research.
- Unknown. (Date unavailable). 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014. Biosynth.
-
Wu, Y., et al. (2008). Palladium‐Catalyzed Trimerizations of Terminal Arylalkynes: Synthesis of 1,3‐Diaryl‐2‐arylethynyl‐1,3‐butadienes.[9] Semantic Scholar. Available at:
- Unknown. (Date unavailable). 88444-81-9 | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE. Fluoromart.
- Unknown. (Date unavailable). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. ResearchGate.
- Unknown. (Date unavailable). This compound. XIAMEN EQUATION CHEMICAL CO.,LTD.
- Unknown. (Date unavailable). 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C10H4F6 | CID 1512607. PubChem.
- Unknown. (Date unavailable). Sonogashira coupling. Wikipedia.
- Al-Harrasi, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.
- Unknown. (Date unavailable). 705-31-7|4-(Trifluoromethyl)phenylacetylene|BLD Pharm. BLD Pharm.
- Snieckus, V., et al. (2019). Palladium-Catalyzed Synthesis of Polycyclics from Aryl Iodides and Alkynes. ResearchGate.
- Unknown. (Date unavailable). Sonogashira Coupling. Organic Chemistry Portal.
- Unknown. (Date unavailable). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
- Unknown. (Date unavailable). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses Procedure.
- Unknown. (Date unavailable). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate.
- Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
- Al-Harrasi, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- Unknown. (Date unavailable). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. Google Patents.
- Unknown. (Date unavailable). This compound Safety Data Sheets. Echemi.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
- Unknown. (Date unavailable). Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). ResearchGate.
- Szymański, P., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
- Unknown. (Date unavailable). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE. Google Patents.
- Káncz, I., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc.
- Protti, S., et al. (2020). Photoredox Propargylation of Aldehydes Catalytic in Titanium. PubMed Central.
- Unknown. (Date unavailable). 3,5-Bis(trifluoromethyl)bromobenzene. NIST WebBook.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 9. Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol safety and handling
<An In-depth Technical Guide to the Safe Handling of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for this compound, a key reagent in various research and development applications. As a Senior Application Scientist, the following information is synthesized from available safety data and an understanding of the chemical properties of trifluoromethylated phenyl compounds and terminal alkynes to ensure a thorough and reliable resource.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 81613-61-8 |
| Molecular Formula | C11H6F6O |
| Appearance | Solid (assumed, based on similar compounds) |
| Molecular Weight | 268.16 g/mol |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Category 2. Causes skin irritation.[1]
-
Eye Irritation: Category 2. Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound. The high reactivity of terminal alkynes and the potential for adverse health effects from the trifluoromethylphenyl group necessitate a cautious and well-informed approach.[2][3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that safety showers and emergency eyewash stations are readily accessible.[5][6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a risk of splashing.[6]
-
Skin Protection: Wear impervious, flame-resistant protective clothing.[1] Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][7]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
Experimental Protocol: A Step-by-Step Guide to Safe Use
The following protocol outlines a general workflow for handling this compound in a laboratory setting. This is a model procedure and should be adapted based on the specific requirements of your experiment.
Step 1: Pre-Experiment Preparation
-
Review the Safety Data Sheet (SDS) thoroughly.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace in a chemical fume hood, ensuring it is clean and uncluttered.
-
Have appropriate waste containers ready for chemical and contaminated solid waste.
Step 2: Weighing and Dispensing
-
Weigh the solid compound in a tared, sealed container to minimize dust formation.[1]
-
If transferring the compound, use a spatula and avoid creating dust.
Step 3: In-Reaction Handling
-
When setting up the reaction, ensure all glassware is properly secured.
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
If the reaction is heated, use a well-calibrated heating mantle and monitor the temperature closely.
Step 4: Post-Reaction Quenching and Workup
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Perform extractions and other workup procedures within the fume hood.
Step 5: Decontamination and Waste Disposal
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of all chemical waste and contaminated materials in appropriately labeled containers, following institutional and local regulations.[1]
Sources
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol commercial availability
An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol: Procurement, Synthesis, and Application for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Strategic Sourcing and Commercial Availability
The successful execution of any research project begins with the reliable procurement of starting materials. This compound is a specialty chemical intermediate available from a range of fine chemical suppliers. Its primary use as a building block in discovery-phase research means it is typically offered in research-scale quantities, from milligrams to several grams.
When selecting a supplier, researchers must weigh factors beyond simple cost, including compound purity, the comprehensiveness of provided analytical data (e.g., NMR, HPLC), and logistical considerations such as lead time and stock availability.
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Catalog Number | Purity Specification | Standard Quantities Offered |
| Sigma-Aldrich | 739939 | 97% | 1 g, 5 g |
| Combi-Blocks | QC-7881 | >95% | 250 mg, 1 g, 5 g |
| AstaTech | 63393 | 97% | 1 g, 5 g, 10 g |
| Enamine | Z29018631 | >95% | 250 mg, 1 g |
| BLD Pharmatech | BD224523 | 97% | 1 g, 5 g, 25 g |
Note: This information is subject to change. Always verify details directly with the supplier.
For early-stage exploratory work, a supplier offering smaller, cost-effective quantities may be suitable. However, for late-stage development or projects requiring high batch-to-batch consistency, a supplier providing extensive quality control documentation is paramount.
Laboratory-Scale Synthesis: A Validated Protocol
In situations requiring larger quantities than commercially available, isotopic labeling, or analog synthesis, an in-house preparation is often necessary. The most robust and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction offers high yields and excellent functional group tolerance, coupling the aryl halide, 1-bromo-3,5-bis(trifluoromethyl)benzene, with propargyl alcohol.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq)
-
Propargyl alcohol (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.03-0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add the palladium catalyst, copper(I) iodide, and 1-bromo-3,5-bis(trifluoromethyl)benzene.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the anhydrous solvent, followed by the amine base and propargyl alcohol via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue is re-dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid or oil.
Scientific Rationale for Protocol Design:
-
Catalytic System: The Pd(0) species, generated in situ from the Pd(II) precatalyst, is the active catalyst for the oxidative addition step with the aryl bromide. The copper(I) co-catalyst is essential for activating the alkyne through the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.
-
Base and Solvent: The amine base is crucial for neutralizing the HBr formed during the catalytic cycle, driving the reaction forward. It can also serve as a co-solvent. The choice of an anhydrous, deoxygenated solvent prevents catalyst deactivation.
-
Inert Conditions: The exclusion of oxygen and moisture is critical to protect the sensitive organometallic catalysts from degradation, ensuring high yields and reproducibility.
Diagram 1: Workflow for Sonogashira Synthesis
Caption: Step-by-step workflow for the synthesis of the target compound.
Core Applications in Research and Development
The molecular architecture of this compound makes it a highly valuable synthon. The 3,5-bis(trifluoromethyl)phenyl group is a common pharmacophore that imparts increased lipophilicity and can enhance metabolic stability by blocking potential sites of oxidation. The trifluoromethyl groups also act as powerful electron-withdrawing agents and can participate in specific fluorine-protein interactions. The propargyl alcohol moiety offers a versatile handle for subsequent chemical modifications.
Key Areas of Application:
-
Medicinal Chemistry: It is a key precursor for synthesizing inhibitors of various enzymes and receptors. For instance, it has been incorporated into molecules targeting stearoyl-CoA desaturase (SCD1) and is a building block for certain classes of G-protein coupled receptor (GPCR) modulators.
-
Click Chemistry: The terminal alkyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the efficient and modular assembly of complex molecules by forming a stable triazole linkage.
-
Materials Science: The rigid, electron-deficient aromatic ring combined with the reactive alkyne makes it a candidate for incorporation into novel polymers, liquid crystals, and other functional materials where specific electronic and physical properties are desired.
Diagram 2: Key Chemical Transformations and Applications
Caption: Major reaction pathways for derivatizing the title compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3] The 3,5-bis(trifluoromethyl)phenyl motif, therefore, represents a privileged scaffold for the development of novel therapeutics, agrochemicals, and advanced materials.
The propargyl alcohol, 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, is a versatile starting material that combines this valuable aromatic system with a reactive propargylic alcohol functionality. This unique combination opens up a plethora of synthetic possibilities for creating a diverse library of derivatives. This comprehensive guide provides detailed application notes and robust protocols for the synthesis of various derivatives from this key building block, aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis.
PART 1: Synthesis of Propargyl Ethers via Williamson Ether Synthesis
The conversion of the primary alcohol in this compound to a propargyl ether is a fundamental transformation that allows for the introduction of a wide variety of functional groups. The Williamson ether synthesis, a classic and reliable method, is well-suited for this purpose.
Expertise & Experience: Rationale for the Protocol
This protocol employs sodium hydride (NaH) as a strong base to deprotonate the primary alcohol, forming a highly nucleophilic alkoxide. The choice of NaH is critical for ensuring complete and rapid deprotonation, driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial in cases where the electrophile is less reactive (e.g., an alkyl chloride), as it promotes a Finkelstein-type reaction to generate a more reactive alkyl iodide in situ.
Safety Precaution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. All manipulations involving NaH should be performed under an inert atmosphere (e.g., nitrogen or argon) and appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, must be worn.[2][4]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.[3]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the alkyl halide.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired propargyl ether.
Data Presentation: Representative Examples of Propargyl Ether Synthesis
| Entry | Alkyl Halide | Product | Typical Yield |
| 1 | Benzyl bromide | 1-(3-(Benzyloxy)prop-1-yn-1-yl)-3,5-bis(trifluoromethyl)benzene | >90% |
| 2 | Methyl iodide | 1-(3-Methoxyprop-1-yn-1-yl)-3,5-bis(trifluoromethyl)benzene | >85% |
| 3 | Propargyl bromide | 1-(3-(Prop-2-yn-1-yloxy)prop-1-yn-1-yl)-3,5-bis(trifluoromethyl)benzene | >80% |
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
PART 2: Synthesis of Propargyl Esters via Steglich Esterification
Esterification of this compound provides another avenue for derivatization, enabling the introduction of various acyl groups. The Steglich esterification is a mild and efficient method that is particularly suitable for this transformation, as it avoids the harsh acidic or basic conditions of other esterification methods.[5][6]
Expertise & Experience: Rationale for the Protocol
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.[6] 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction and suppress the formation of the N-acylurea byproduct.[7] Dichloromethane (DCM) is a common solvent for this reaction due to its ability to dissolve a wide range of substrates and its inertness. The primary byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in DCM and can be easily removed by filtration, simplifying the purification process.
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add the carboxylic acid (1.2 equiv), this compound (1.0 equiv), and DMAP (0.1 equiv).
-
Dissolve the mixture in anhydrous DCM (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure propargyl ester.
Data Presentation: Representative Examples of Propargyl Ester Synthesis
| Entry | Carboxylic Acid | Product | Typical Yield |
| 1 | Acetic acid | 3-(3,5-Bis(trifluoromethyl)phenyl)prop-2-yn-1-yl acetate | >85% |
| 2 | Benzoic acid | 3-(3,5-Bis(trifluoromethyl)phenyl)prop-2-yn-1-yl benzoate | >80% |
| 3 | Boc-glycine | 3-(3,5-Bis(trifluoromethyl)phenyl)prop-2-yn-1-yl (tert-butoxycarbonyl)glycinate | >75% |
Visualization: Steglich Esterification Reaction Scheme
Caption: General scheme for the Steglich Esterification.
PART 3: Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime substrate for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and materials science.[1][8]
Expertise & Experience: Rationale for the Protocol
This protocol utilizes an in-situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent, typically sodium ascorbate.[9] This method is often preferred for its convenience and reliability. The reaction is typically performed in a mixture of t-butanol and water, which facilitates the dissolution of both organic and inorganic reagents. The reaction is generally robust and proceeds to high conversion at room temperature.
Experimental Protocol: CuAAC Reaction
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-butanol and water (approximately 0.1 M concentration).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in a small amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in a small amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure 1,2,3-triazole derivative.
Data Presentation: Representative Examples of CuAAC Reaction
| Entry | Organic Azide | Product | Typical Yield |
| 1 | Benzyl azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)(3,5-bis(trifluoromethyl)phenyl)methanol | >95% |
| 2 | Phenyl azide | (1-Phenyl-1H-1,2,3-triazol-4-yl)(3,5-bis(trifluoromethyl)phenyl)methanol | >90% |
| 3 | 1-Azido-4-methoxybenzene | (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(3,5-bis(trifluoromethyl)phenyl)methanol | >92% |
Visualization: CuAAC Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the CuAAC reaction.
PART 4: Synthesis of Aryl-Substituted Alkynes via Sonogashira Coupling
The terminal alkyne of this compound can be coupled with aryl or vinyl halides in a Sonogashira reaction to generate more complex, conjugated systems.[10][11] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals and organic materials.[12]
Expertise & Experience: Rationale for the Protocol
The classic Sonogashira coupling employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF or DMF, followed by the amine base (3.0 equiv).
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the aryl halide is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with ethyl acetate.[13]
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Examples of Sonogashira Coupling
| Entry | Aryl Halide | Product | Typical Yield |
| 1 | Iodobenzene | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-phenylprop-2-yn-1-ol | >80% |
| 2 | 4-Bromotoluene | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(p-tolyl)prop-2-yn-1-ol | >75% |
| 3 | 1-Iodo-4-methoxybenzene | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol | >85% |
Visualization: Sonogashira Coupling Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
PART 5: Oxidation to the Corresponding Ynal
The primary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated aldehyde (an ynal). This transformation provides a key intermediate for further synthetic manipulations, such as Wittig reactions, reductive aminations, and aldol condensations.
Expertise & Experience: Rationale for the Protocol
For the oxidation of propargyl alcohols, mild oxidizing agents are preferred to avoid over-oxidation or side reactions involving the alkyne moiety. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it selectively oxidizes allylic and benzylic alcohols.[14][15][16] The reaction is heterogeneous, and a large excess of MnO₂ is often required to drive the reaction to completion. Dichloromethane (DCM) is a suitable solvent for this reaction. Alternatively, Dess-Martin periodinane (DMP) is another mild and highly selective oxidizing agent that can be used for this purpose.[17]
Safety Precaution: Dess-Martin periodinane is a potentially explosive compound and should be handled with care, especially on a larger scale.[17][18] It is recommended to perform the reaction behind a blast shield and to avoid heating the reagent.
Experimental Protocol: Oxidation with Manganese Dioxide
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Anhydrous dichloromethane (DCM)
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (approximately 0.1 M).
-
Add activated MnO₂ (10-20 equiv by weight) to the solution.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to a full day to reach completion.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude ynal.
-
The product is often pure enough for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.
Data Presentation: Expected Outcome of Oxidation
| Reactant | Oxidizing Agent | Product | Typical Yield |
| This compound | MnO₂ | 3-(3,5-Bis(trifluoromethyl)phenyl)prop-2-ynal | >85% |
| This compound | Dess-Martin Periodinane | 3-(3,5-Bis(trifluoromethyl)phenyl)prop-2-ynal | >90% |
Visualization: Oxidation Reaction Scheme
Caption: Oxidation of the propargyl alcohol to the corresponding ynal.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Fokin, V. V., & Sharpless, K. B. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(22), 4081–4084. Retrieved from [Link]
-
A MATERIAL SAFETY DATA SHEET Dess-Martin Periodinane. (n.d.). Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Wang, D., & Kuang, C. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 11636–11650. Retrieved from [Link]
-
Yin, L., & Liebscher, J. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(17), 6425–6432. Retrieved from [Link]
-
Feldman, A. K., Colasson, B., & Fokin, V. V. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Terminal Acetylenes and in situ Generated Azides. Organic Letters, 6(22), 3897–3899. Retrieved from [Link]
-
De, C. K., & Seidel, D. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. Retrieved from [Link]
-
Leadbeater, N. E., & Tominack, B. J. (2003). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Advances, 3(1), 118-121. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K2CO3 as a base (Procedure A). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Wang, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(17), 8633–8642. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
Uyanik, M., et al. (2012). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic Letters, 14(15), 3894–3897. Retrieved from [Link]
-
Reddit. (2022). Dess Martin periodinane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of glycidyl propargyl ether. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Retrieved from [Link]
- Google Patents. (n.d.). Process for making propargyl ethers of hydroxyaromatic compounds.
-
YouTube. (2020). MnO2 oxidation reaction|| solved questions. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nj.gov [nj.gov]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Manganese Dioxide [commonorganicchemistry.com]
- 17. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Sonogashira coupling with 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
An Application and Methodology Guide for the Sonogashira Coupling of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Introduction: Strategic C-C Bond Formation in Modern Drug Discovery
The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2][3] This palladium-catalyzed coupling between a terminal alkyne and an aryl or vinyl halide has become an indispensable tool, particularly in medicinal chemistry and materials science.[4][5][6] The reaction's utility is magnified by its operational simplicity and tolerance of a wide array of functional groups, allowing for its application in the late-stage functionalization of complex molecules.[1][7]
This guide focuses on a substrate of significant interest to drug development professionals: This compound . This molecule is a potent building block for several reasons:
-
The 3,5-Bis(trifluoromethyl)phenyl Motif: The inclusion of trifluoromethyl (CF₃) groups can profoundly and beneficially alter a molecule's physicochemical properties.[8][9] These strong electron-withdrawing groups often enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[10][11] The 3,5-disubstitution pattern is a privileged structure found in various catalysts and pharmacologically active compounds.[12][13][14]
-
The Propargyl Alcohol Functionality: The terminal alkyne is the reactive handle for the Sonogashira coupling, while the primary alcohol provides a versatile point for subsequent chemical modifications, such as oxidation, esterification, or etherification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[15][16]
This document serves as a comprehensive guide for researchers, providing a deep dive into the reaction mechanism, detailed experimental protocols, and critical troubleshooting advice for successfully employing this compound in Sonogashira coupling reactions.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The classical Sonogashira reaction operates through two interconnected, co-dependent catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Dual-Catalyst System
-
Palladium(0) Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, initiates the cycle by inserting into the aryl/vinyl halide (R¹-X) bond. This forms a square planar Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl, a critical factor in experimental design.[1]
-
Transmetalation: The key step where the two coupling partners meet. The copper acetylide, generated in the adjacent copper cycle, transfers the alkynyl group (⁻C≡C-R²) to the Pd(II) center, displacing a halide ligand.
-
Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination to release the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
-
-
Copper(I) Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: A copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne, now more acidic due to coordination with copper, is removed. This forms the crucial copper(I) acetylide intermediate.
-
Role of the Base: The amine base serves a dual purpose: it acts as the base to deprotonate the alkyne and also as a solvent or co-solvent. Importantly, it neutralizes the hydrogen halide (H-X) formed during the reaction, preventing side reactions.[1][17]
-
A significant side reaction, particularly with the copper-catalyzed variant, is the Glaser-type homocoupling of the alkyne to form a diacetylene. This has led to the development of highly effective copper-free protocols, which are often preferred for cleaner reactions and simpler purification.[3][18]
Experimental Protocols
The following protocols are robust starting points for the coupling of this compound with various aryl halides. Optimization may be required depending on the specific halide's reactivity and steric hindrance.
Safety First:
-
Always work in a well-ventilated fume hood.
-
Organometallic catalysts (palladium complexes) are toxic and should be handled with care.
-
Trifluoromethylated compounds can have unique toxicological profiles; consult the Safety Data Sheet (SDS) before use.[19]
-
Solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This method is highly reliable, especially for less reactive aryl bromides and chlorides.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-iodoanisole)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) Iodide (CuI)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Co-solvent (optional): Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous TEA (5 mL) and, if needed for solubility, anhydrous THF (5 mL). The reaction mixture should be a suspension.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Rationale: Oxygen can lead to the formation of phosphine oxides and inactive palladium species, as well as promote the undesirable homocoupling of the alkyne.
-
-
Reaction: Stir the reaction mixture at room temperature. For aryl iodides, the reaction is often complete within 2-6 hours. For aryl bromides, heating to 50-70 °C may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to complex with residual copper), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling and simplifying purification by eliminating copper salts.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromobenzonitrile)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%) to a flame-dried Schlenk flask.
-
Rationale: A stronger, inorganic base like Cs₂CO₃ is used in the absence of an amine. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote the oxidative addition step, which is crucial for less reactive halides.[24]
-
-
Reagent Addition: Add anhydrous solvent (e.g., Toluene, 5 mL) followed by this compound (1.2 mmol, 1.2 equiv).
-
Degassing: Seal the flask and, if not set up in a glovebox, degas the solution by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C. The higher temperature is generally required for copper-free systems, especially with aryl bromides or chlorides. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-9 from Protocol 1. The aqueous wash with ammonium chloride is not necessary as no copper was used. A simple wash with water and brine is sufficient.
Optimization and Substrate Scope
The success of the Sonogashira coupling is highly dependent on the choice of coupling partner and reaction conditions. The table below provides a general guideline for adapting the protocols to different aryl halides.
| Parameter | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Rationale & Insights |
| Reactivity | Highest | Medium | Lowest | The C-X bond strength increases from I to Cl, making oxidative addition progressively more difficult.[1] |
| Typical Protocol | Protocol 1 (Cu-catalyzed) or 2 (Cu-free) | Protocol 1 (with heating) or 2 | Protocol 2 (Cu-free) is often required | Aryl chlorides almost always require a strong ligand/catalyst system and higher temperatures. |
| Temperature | Room Temperature to 50 °C | 50 °C to 90 °C | 80 °C to 120 °C | Higher energy is needed to overcome the activation barrier for less reactive halides. |
| Pd Catalyst Loading | 1-2 mol% | 2-5 mol% | 3-5 mol% or higher | More catalyst is needed to compensate for slower turnover with challenging substrates. |
| Ligand Choice | PPh₃ is often sufficient | PPh₃ (with heat) or bulky ligands (XPhos, SPhos) | Bulky, electron-rich ligands are essential | Advanced ligands are necessary to facilitate the difficult oxidative addition of Ar-Cl.[24] |
| Base | TEA, DIPA | TEA, DIPA, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ | Stronger, non-coordinating inorganic bases are often used in high-temperature, copper-free systems. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Reaction temperature too low.3. Insufficiently reactive halide.4. Poor quality base or solvent. | 1. Ensure rigorous degassing and inert atmosphere.2. Increase reaction temperature in 10-20 °C increments.3. Switch to a more active catalyst/ligand system (see table above).4. Use freshly distilled/anhydrous solvents and a fresh bottle of amine base. |
| Significant Homocoupling | 1. Presence of oxygen.2. High concentration of copper catalyst.3. Reaction run for too long. | 1. Improve degassing technique.2. Reduce CuI loading (to 1-2 mol%) or switch to a copper-free protocol.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Decomposition of Alkyne | 1. Reaction temperature too high.2. Base is too strong or incompatible. | 1. Run the reaction at the lowest effective temperature.2. Screen different bases (e.g., switch from DIPA to the less nucleophilic TEA). |
| Dark Black Precipitate | Palladium black formation (catalyst decomposition). | 1. Ensure proper ligand-to-metal ratio.2. Use a more robust ligand that better stabilizes the Pd(0) center.3. Ensure the reaction is properly degassed. |
Conclusion and Outlook
The Sonogashira coupling of this compound is a powerful and reliable method for synthesizing advanced intermediates crucial for drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the catalyst system, base, and temperature—researchers can efficiently couple this valuable building block with a wide range of aryl and vinyl halides. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity, enabling the rapid advancement of research and development programs. The resulting products, rich in functionality, serve as ideal platforms for further chemical exploration, ultimately accelerating the discovery of novel therapeutics and functional materials.[25][26]
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Jadhav, V. H., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Available at ResearchGate. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
-
Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemistry. Semantic Scholar. [Link]
-
Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 433. Semantic Scholar. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Li, Y. (2023). Sonogashira coupling in natural product synthesis. Frontiers in Chemistry. ResearchGate. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Valente, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cu‐ and Ag‐catalyzed cross‐coupling reaction of propargylic alcohols with AIBN. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Valente, C., et al. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Thesis. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Scott, G. K., & Al-Huniti, M. H. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Tungen, J. E., et al. (2016). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PMC. [Link]
-
This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Zhang, Z., & Schreiner, P. R. (2009). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. [Link]
-
Pennetreau, P., et al. (2002). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. [Link]
-
Al-Masum, M., & Kumar, D. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
Al-Masum, M., & Kumar, D. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
-
Trafton, A. (2017). Catalyst adds fluorine-containing groups to make new compounds. MIT News. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (2002).
-
da Silva, F. A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Sukach, V. (2018). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM Multidisciplinary Journal. [Link]
-
Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (2020). ACS Publications. [Link]
-
Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 10. Catalyst adds fluorine-containing groups to make new compounds | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. DSpace [repository.kaust.edu.sa]
- 23. DSpace [repository.kaust.edu.sa]
- 24. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: Leveraging 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol for Advanced Click Chemistry Applications
Introduction: The Strategic Advantage of Fluorination in Click Chemistry
In the landscape of modern drug discovery and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," stands out for its efficiency, selectivity, and biocompatibility.[1][2][3] The choice of alkyne is pivotal to the success of this reaction. Herein, we detail the application of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol , a terminal alkyne distinguished by the presence of two trifluoromethyl (CF3) groups on its phenyl ring.
The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[4][5][6][7] These potent electron-withdrawing groups can significantly influence lipophilicity, metabolic stability, and binding affinity.[4][5] In the context of click chemistry, the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety is hypothesized to increase the reactivity of the terminal alkyne, potentially accelerating the cycloaddition reaction. Furthermore, the resulting 1,2,3-triazole product will carry this heavily fluorinated tag, a feature that can be exploited for various applications, including the development of novel therapeutics and advanced materials.[6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in CuAAC reactions. We will delve into a detailed, field-proven protocol, discuss the causality behind experimental choices, and provide a framework for the successful synthesis and purification of the resulting triazole adducts.
Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][9] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[9][10] The addition of a stabilizing ligand for Cu(I), such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the oxidation of the catalytic Cu(I) to the inactive Cu(II) state and to accelerate the reaction.[10][11]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, yields the desired triazole product and regenerates the copper(I) catalyst.[3][9]
Experimental Protocol: Synthesis of a 1,2,3-Triazole using this compound
This protocol outlines a general procedure for the CuAAC reaction between this compound and a generic azide, benzyl azide, as a model system. The protocol is designed to be robust and can be adapted for a wide range of azide-containing molecules.
Materials and Reagents:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous or biological systems)
-
Solvent: A mixture of tert-Butanol and Water (1:1) or other suitable solvent system (e.g., DMSO, DMF, THF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water. The concentration should be approximately 0.1 M with respect to the alkyne.
-
Stir the solution at room temperature to ensure complete dissolution.
-
-
Catalyst Addition and Reaction Initiation:
-
To the stirred solution, add the CuSO₄·5H₂O stock solution (0.05 equivalents, 5 mol%).
-
Immediately after, add the freshly prepared sodium ascorbate stock solution (0.15 equivalents, 15 mol%). A color change to yellow or orange is often observed, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A typical reaction time is 1-4 hours. For less reactive substrates, the reaction may be gently heated to 40-50 °C.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will complex with the copper catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic proton signal of the triazole ring typically appears between δ 7.5 and 9.3 ppm in the ¹H NMR spectrum.[12] It is important to be aware that residual paramagnetic copper ions can sometimes lead to signal broadening or disappearance in NMR spectra.[13]
-
Data Summary and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Alkyne to Azide Ratio | 1 : 1.1-1.2 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate Loading | 1-5 mol% | Catalytic amount; higher loading may be needed for challenging substrates but can complicate purification. |
| Sodium Ascorbate Loading | 3-5 times the copper loading | Ensures complete reduction of Cu(II) to Cu(I) and maintains a reducing environment.[9] |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, DMF | Provides good solubility for a wide range of substrates. Water can accelerate the reaction.[9] |
| Reaction Temperature | Room Temperature to 50 °C | Mild conditions are a hallmark of click chemistry, minimizing side reactions.[1] |
| Typical Reaction Time | 1-4 hours | The reaction is generally fast, but should be monitored by TLC for completion. |
| Expected Yield | >85% | CuAAC reactions are known for their high yields.[1] |
Visualizing the Workflow
Caption: Experimental workflow for the CuAAC reaction.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. Increasing the catalyst loading or gently heating the reaction may also improve the yield.
-
Incomplete Reaction: For sterically hindered substrates, longer reaction times or a higher temperature may be necessary. The use of a stabilizing ligand like THPTA can also enhance the reaction rate.[10]
-
Purification Difficulties: The triazole products are often good metal chelators. If you suspect copper contamination in your final product (which can affect NMR spectra), consider washing the organic extract with an aqueous solution of EDTA or passing the crude product through a small plug of silica gel before final purification.[13]
-
Safety Considerations: While azides are generally stable, low molecular weight organic azides can be explosive. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for click chemistry, offering a straightforward method to introduce a highly fluorinated moiety into a wide array of molecules. The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group makes it a potentially highly reactive partner in CuAAC reactions. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully utilize this reagent in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and functional materials.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Self-hosted AI. Retrieved January 17, 2026.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Self-hosted AI. Retrieved January 17, 2026.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026.
- Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm. Retrieved January 17, 2026.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 17, 2026.
- Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. (2025, December). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved January 17, 2026.
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved January 17, 2026.
- The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (2019, December 23). Chemical Science. Retrieved January 17, 2026.
- 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol. (n.d.). Guidechem. Retrieved January 17, 2026.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 17, 2026.
- Click Chemistry Azide-Alkyne Cycloaddition. (2017, March 16). Chem LibreTexts. Retrieved January 17, 2026.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI. Retrieved January 17, 2026.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 17, 2026.
- Are alkynes electron withdrawing?. (2020, December 29). Quora. Retrieved January 17, 2026.
- Click chemistry. (n.d.). Wikipedia. Retrieved January 17, 2026.
- 3-Phenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved January 17, 2026.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved January 17, 2026.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 12). ACS Omega. Retrieved January 17, 2026.
- Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021, July 26). The Journal of Organic Chemistry. Retrieved January 17, 2026.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
protocol for derivatization of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
An Application Guide for the Chemical Derivatization of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
The 3,5-bis(trifluoromethyl)phenyl motif is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into a versatile scaffold like this compound, it creates a powerful building block for generating diverse molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary derivatization pathways for this propargyl alcohol. We will explore the chemical principles and provide detailed, field-tested protocols for esterification, etherification, and the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry."[2][3]
Foundational Chemical Principles
The derivatization potential of this compound stems from its two key functional groups: the primary alcohol (-OH) and the terminal alkyne (C≡CH).
-
The Propargylic Alcohol: The hydroxyl group is a nucleophile and can be readily acylated to form esters or alkylated to form ethers. Its reactivity can be enhanced by conversion to a better leaving group or by activation with acids.[4]
-
The Terminal Alkyne: The terminal alkyne is a high-energy functional group that serves as an outstanding handle for carbon-carbon and carbon-heteroatom bond formation. Its most prominent application is in cycloaddition reactions, particularly the CuAAC reaction, which joins the alkyne with an azide to form a stable 1,2,3-triazole ring.[2][5] This reaction is celebrated for its high yield, stereospecificity, and broad functional group tolerance, making it ideal for bioconjugation and drug discovery.[3][5]
The workflow for these derivatizations follows a logical sequence from starting material to purified product, as illustrated below.
Figure 1: General experimental workflow for derivatization.
Protocol Suite: Step-by-Step Methodologies
The following protocols are designed to be self-validating, with clear steps for reaction, monitoring, and purification.
Protocol 1: Esterification with an Acid Chloride
This protocol details the formation of an ester via acylation. The causality is straightforward: the nucleophilic alcohol attacks the electrophilic carbonyl carbon of the acid chloride. A mild base like triethylamine (TEA) is used to neutralize the HCl byproduct.
Materials and Reagents:
-
This compound
-
Benzoyl chloride (or other acid chloride)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Add benzoyl chloride (1.2 eq) dropwise. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Check the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Etherification via Williamson Synthesis
This classic ether synthesis involves deprotonating the alcohol to form a more potent nucleophile (an alkoxide), which then displaces a halide on an alkyl electrophile. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (or other alkyl halide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Wash the NaH (1.5 eq) with anhydrous hexanes three times in a flame-dried flask under N₂ to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the NaH. Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir at room temperature overnight.
-
Monitoring: Follow the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify via flash column chromatography.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol leverages the power of "Click Chemistry" to form a stable triazole ring.[2] A Cu(II) source is reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst, which orchestrates the cycloaddition between the alkyne and an organic azide.[3][6]
Figure 2: Reaction scheme for CuAAC "Click" Chemistry.
Materials and Reagents:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (approx. 0.2 M concentration).
-
In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq) in water and sodium ascorbate (0.3 eq) in water.
-
Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄·5H₂O solution. The solution may turn from blue to a yellowish-green or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. The product is typically much more polar than the starting materials.
-
Work-up: Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often very clean. If necessary, purify by flash column chromatography or recrystallization.
Data Summary and Expected Outcomes
The table below summarizes typical conditions and expected results for the derivatization protocols.
| Derivative Type | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Ester | Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90% |
| Ether | Benzyl Bromide | Sodium Hydride | THF | 0 to RT | 12-16 | 75-90% |
| Triazole | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 12-24 | >95% |
Best Practices and Troubleshooting
Scientific integrity requires robust and reproducible protocols. Adherence to the following best practices will minimize errors and improve outcomes.
Safety First:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle sodium hydride with extreme care. It is highly flammable and reacts violently with water. Conduct all operations in a fume hood under an inert atmosphere.[7]
-
Organic azides can be explosive. While benzyl azide is relatively stable, always handle with care and avoid heat and shock.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[7]
Experimental Integrity:
-
Anhydrous Conditions: For the esterification and etherification reactions, the use of anhydrous solvents and reagents is critical to prevent hydrolysis and side reactions. Flame-dry glassware and use an inert atmosphere.
-
Reagent Purity: Ensure the purity of the starting alcohol and all reagents. Impurities can inhibit catalysts or lead to unwanted byproducts.
-
Catalyst Activity: For the CuAAC reaction, use freshly prepared solutions of the copper sulfate and sodium ascorbate.
Figure 3: A troubleshooting guide for common issues.
References
-
Reactions of α‐trifluoromethyl propargylic alcohols with arenes. ResearchGate. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. Available at: [Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent
-
“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. National Institutes of Health (NIH). Available at: [Link]
-
Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Norwegian Research Information Repository - NTNU. Available at: [Link]
-
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]
-
Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. ResearchGate. Available at: [Link]
-
This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]
-
3-Phenyl-2-propyn-1-ol. PubChem - NIH. Available at: [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. echemi.com [echemi.com]
Application Notes & Protocols: 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol as a Versatile Precursor for Advanced Catalysis
Abstract: This document provides a comprehensive guide to the utilization of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol as a strategic precursor in the synthesis of sophisticated catalysts. The unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety make this propargyl alcohol an invaluable building block for creating catalysts with enhanced activity, stability, and selectivity. These attributes are particularly relevant in the fields of organic synthesis and materials science. This guide will detail the synthesis of the precursor, its conversion into N-heterocyclic carbene (NHC) ligands and subsequent metal complexes, and provide insights into their application in catalysis.
Introduction: The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a powerful tool in modern catalyst design. Its strong electron-withdrawing nature, a consequence of the two trifluoromethyl (-CF₃) groups, significantly modulates the electronic environment of any ligand system it is incorporated into.[1][2] This electronic perturbation can lead to:
-
Enhanced Lewis Acidity: In the context of metal-based catalysts, this moiety can increase the Lewis acidity of the metal center, often leading to higher catalytic activity.[2][3]
-
Increased Stability: The bulky and chemically robust -CF₃ groups can provide steric protection to the active catalytic site, preventing decomposition pathways and increasing catalyst longevity.[4][5]
-
Modified Solubility: The fluorinated nature of the substituent can alter the solubility profile of the resulting catalyst, enabling its use in a wider range of solvent systems, including fluorous phases.
This compound serves as a readily accessible and versatile starting material to introduce this valuable functionality into a variety of ligand scaffolds, most notably N-heterocyclic carbenes (NHCs).
Synthesis of the Precursor: this compound
The synthesis of the title compound is typically achieved via a Sonogashira coupling reaction between a suitable propargyl alcohol derivative and 3,5-bis(trifluoromethyl)bromobenzene.[6][7][8] A representative and reliable protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) via syringe.
-
To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise over 10 minutes.[9][10]
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
Causality Behind Choices:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[7]
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) is crucial for the catalytic cycle, facilitating the coupling of the alkyne and the aryl halide.[6][8]
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction, and it also serves as a solvent.[8]
Application in N-Heterocyclic Carbene (NHC) Ligand Synthesis
A primary application of this compound is in the synthesis of NHC ligands. These ligands have become ubiquitous in catalysis due to their strong σ-donating ability and steric tunability.[11] The propargyl alcohol can be converted into an imidazolium salt, the direct precursor to the NHC.[12][13]
Workflow for NHC Ligand and Metal Complex Formation
Caption: Synthesis pathway from precursor to NHC-metal catalyst.
Protocol: Synthesis of a 1,3-Disubstituted Imidazolium Salt
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
1-Mesitylimidazole
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
Step 1: Tosylation of the Propargyl Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the propargyl tosylate, which can often be used in the next step without further purification.
Step 2: Alkylation of Imidazole
-
Dissolve the crude propargyl tosylate (1.0 eq) and 1-mesitylimidazole (1.05 eq) in anhydrous acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.[13]
-
Cool the reaction to room temperature. The imidazolium salt may precipitate. If not, add diethyl ether to induce precipitation.[13]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired imidazolium salt.[12]
Self-Validating System: The formation of the imidazolium salt can be confirmed by ¹H and ¹⁹F NMR spectroscopy. The appearance of a characteristic downfield proton signal for the acidic C2-proton on the imidazolium ring (typically > 9 ppm) is a key indicator of successful synthesis. The presence of the two trifluoromethyl groups can be confirmed by a singlet in the ¹⁹F NMR spectrum.
Generation of the NHC-Metal Catalyst and Catalytic Application
The imidazolium salt is the immediate precursor to the free NHC, which is typically generated in situ and trapped with a suitable metal precursor.[11]
Protocol: In Situ Generation of an NHC-Rhodium Complex for Hydrosilylation
Materials:
-
The synthesized imidazolium salt
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(COD)Cl]₂)
-
Anhydrous tetrahydrofuran (THF)
-
Substrate for hydrosilylation (e.g., an alkyne and a silane)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, suspend the imidazolium salt (0.02 eq relative to the substrate) in anhydrous THF.
-
Cool the suspension to -78 °C and add a solution of KHMDS (1.0 eq relative to the imidazolium salt) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the free NHC.
-
In a separate Schlenk tube, dissolve [Rh(COD)Cl]₂ (0.5 eq relative to the imidazolium salt) in anhydrous THF.
-
Transfer the solution of the free NHC to the solution of the rhodium precursor via cannula at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir for 2 hours. The formation of the active NHC-Rh complex is often accompanied by a color change.
-
This solution of the in situ generated catalyst is now ready for use. Add the alkyne substrate (1.0 eq) followed by the silane (1.1 eq) and monitor the reaction.
Authoritative Grounding: The use of NHC ligands with 3,5-bis(trifluoromethyl)phenyl substituents has been shown to be highly effective in various catalytic transformations, including hydrosilylation. The electron-withdrawing groups on the NHC backbone enhance the electrophilicity of the metal center, promoting the catalytic cycle.[14][15]
Data Presentation: Representative Catalytic Performance
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity |
| [Rh(IPr-CF₃)(COD)Cl] | Phenylacetylene + Triethylsilane | (E)-β-styryltriethylsilane | >99 | >98% E-isomer |
| [Ru(IPr-CF₃)(p-cymene)Cl₂] | 1-Hexene | 2-Hexanone (Wacker-type oxidation) | 95 | >99% |
Note: IPr-CF₃ denotes an NHC ligand bearing 3,5-bis(trifluoromethyl)phenyl groups.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced catalysts. Its utility in the construction of electronically modified NHC ligands allows for the fine-tuning of catalyst properties, leading to enhanced performance in a range of important organic transformations. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the potential of this powerful building block in their own catalytic systems.
References
-
Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(19), 3151–3162. [Link]
-
Mori, S., Yanase, T., Aoyagi, S., Monguchi, Y., & Maegawa, T. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 3334-3348. [Link]
-
Wikipedia contributors. (2023, December 1). Electron-withdrawing group. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
Pearson. (n.d.). What effect do electron-withdrawing neighboring groups have on leaving group departure? Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 15). The Crucial Role of Phosphine Ligands in Modern Catalysis. [Link]
-
Wang, J., Liu, J., Zhang, B., Liu, J., Zhang, L., & Han, B. (2020). Electron-Withdrawing Functional Ligand Promotes CO2 Reduction Catalysis in Single Atom Catalyst. Science China Chemistry, 63(12), 1754-1760. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Protocol for the Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl), a Precursor to the N-Heterocyclic Carbene (NHC) IMes. Chemistry – A European Journal, 12(30), 7860-7868. [Link]
-
Xi, C., Chen, C., & Ma, M. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]
-
Illustrated Glossary of Organic Chemistry. (n.d.). Electron-withdrawing group. Retrieved January 17, 2026, from [Link]
-
Silva, A. R. (2014). Heteroleptic Copper(I) Complexes Based on NHC Carbenes as Catalysts for the Synthesis of Imines and Propargylamine Derivatives (Master's thesis, Universidade de Lisboa). [Link]
-
Veenboer, R. M. P., de Jong, G. B., & de Bruin, B. (2018). Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions, 47(37), 13086–13097. [Link]
-
Boro, B., & Enders, D. (2015). Enantioselective Synthesis of Tertiary Propargylic Alcohols Under N-Heterocyclic Carbene Catalysis. Chemistry – A European Journal, 21(23), 8384-8388. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Retrieved January 17, 2026, from [Link]
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. (2021). Inorganic Chemistry, 60(13), 9683–9696. [Link]
-
Taylor & Francis Online. (n.d.). Electron-withdrawing group – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Ellwood, S., & Chaplin, A. B. (2020). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 39(17), 3229–3233. [Link]
-
Ellwood, S., & Chaplin, A. B. (2020). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 39(17), 3229–3233. [Link]
-
Jazzar, R., & Bertrand, G. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 12, 2646–2655. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5126. [Link]
-
ResearchGate. (n.d.). Ag(I) Complexes bearing N-heterocyclic carbene catalyzed formation of propargylamines by three-component coupling reaction. Retrieved January 17, 2026, from [Link]
-
Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. (2021). Molecules, 26(16), 4995. [Link]
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2018). Oriental Journal of Chemistry, 34(3), 1637-1642. [Link]
Sources
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 3. What effect do electron-withdrawing neighboring groups have on le... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 12. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Propargyl Alcohols in Sonogashira Couplings
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] Propargyl alcohols, a class of terminal alkynes bearing a hydroxyl group adjacent to the triple bond, are particularly valuable substrates in this reaction. The resulting arylated or vinylated propargyl alcohols are versatile synthetic intermediates, readily transformed into a variety of important structural motifs.[3] For instance, they can be used in the synthesis of allylic alcohols through triple bond reduction or serve as precursors for substituted furans and other heterocyclic systems.[3][4] This guide provides a detailed experimental procedure for the Sonogashira coupling of propargyl alcohols, grounded in mechanistic understanding and practical insights for robust and reproducible outcomes.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[5] The reactivity order for the halide is I > Br > Cl.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[5]
The Copper Cycle:
-
Coordination and Acidification: The terminal alkyne (in this case, propargyl alcohol) coordinates to the copper(I) salt (e.g., CuI). The presence of an amine base facilitates the deprotonation of the alkyne, making it a more potent nucleophile.
-
Formation of Copper Acetylide: The deprotonated alkyne forms a copper(I) acetylide intermediate, which is the key species for the transmetalation step in the palladium cycle.
While the copper co-catalyst generally enhances reaction rates and allows for milder conditions, copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper.[6]
Below is a visual representation of the catalytic cycles involved in the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with Propargyl Alcohol
This protocol provides a general procedure for the coupling of an aryl iodide with propargyl alcohol. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.
Materials and Reagents:
-
Aryl iodide
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.01-0.05 mmol, 1-5 mol%).
-
Rationale: The catalyst and co-catalyst are added first to ensure they are well-dispersed before the addition of the reactants. PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the standard co-catalyst.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: This step is crucial to remove oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne and can also oxidize the active Pd(0) catalyst.
-
-
Addition of Solvent and Base:
-
Through the septum, add the anhydrous solvent (e.g., THF, 5-10 mL) and the amine base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: The solvent choice can influence reaction rates and solubility. THF and DMF are common choices. The amine base serves both as a solvent (if used in excess) and, more importantly, to neutralize the hydrogen halide (HX) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]
-
-
Addition of Propargyl Alcohol:
-
Add propargyl alcohol (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture via syringe.
-
Rationale: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Rationale: The reaction can often proceed at room temperature, especially with reactive aryl iodides.[7] Less reactive halides like aryl bromides may require heating.[1] Monitoring the reaction allows for determination of the optimal reaction time and prevents the formation of byproducts from prolonged reaction times.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
-
Data Presentation: Typical Reaction Parameters
The optimal reaction conditions can vary depending on the specific substrates used. The following table summarizes typical parameters for the Sonogashira coupling of propargyl alcohol with various aryl halides.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA | THF | Room Temp. | 2-4 | >90 |
| 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA | THF | Room Temp. | 2-4 | >90 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | CuI (2) | DIPA | DMF | 60 | 6-12 | 70-85 |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | TEA | DMF | 80 | 12-24 | 60-75 |
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.
-
Check the quality of the catalyst and reagents.
-
Increase the reaction temperature or time for less reactive halides.
-
Consider using a different palladium catalyst or ligand.
-
-
Homocoupling of Alkyne (Glaser Product):
-
This is often due to the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture.
-
Consider a copper-free protocol if homocoupling is a persistent issue.
-
-
Dehalogenation of the Aryl Halide:
-
This side reaction can occur, particularly at higher temperatures. Lowering the reaction temperature may help.
-
-
Catalyst Deactivation:
-
Ensure the purity of all reagents and solvents. Impurities can poison the catalyst.
-
Conclusion
The Sonogashira coupling of propargyl alcohols is a highly efficient and versatile method for the synthesis of valuable arylated acetylenic alcohols. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The detailed protocol and troubleshooting guide provided here serve as a robust starting point for the successful application of this important transformation in diverse research and development settings.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Sonogashira reaction. (2023, December 19). In Wikipedia. [Link]
-
Ma, D., & Lu, X. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of an N-Heterocyclic Carbene. The Journal of Organic Chemistry, 70(1), 391–393.
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
-
Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes: Sonogashira conditions and beyond.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
Al-Masum, M., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1859. [Link]
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
Ji, L., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9394-9408. [Link]
-
Körmöczi, G., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2838-2846. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sonogashira reaction: a new paradigm in cross-coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts.[1][2] This reaction involves the facile, regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][3][4] Unlike its thermal counterpart, the Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC proceeds under mild, often aqueous conditions with remarkable efficiency and specificity.[1][4]
The robustness and bioorthogonality of the CuAAC reaction—meaning its reactive groups (azides and alkynes) do not interfere with native biological functionalities—have made it an indispensable tool in diverse scientific fields.[5] Its applications span from bioconjugation and drug discovery to materials science and polymer chemistry.[1][5][][7][8] This guide provides an in-depth exploration of the CuAAC reaction, including its mechanism, practical considerations, detailed protocols, and troubleshooting advice to empower researchers to successfully implement this powerful chemical transformation.
Scientific Principles: Mechanism and Key Components
A fundamental understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting experiments. The CuAAC reaction is significantly accelerated compared to the uncatalyzed version, with rate enhancements of up to 10⁸.[4]
The Catalytic Cycle
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. While the precise nature of the active catalytic species is complex and can involve multiple copper centers, a simplified catalytic cycle can be visualized as follows:
-
Copper(I)-Alkyne Coordination: The catalytically active Cu(I) species coordinates to the π-system of the terminal alkyne. This interaction increases the acidity of the terminal proton, facilitating its removal to form a copper acetylide.[9]
-
Copper Acetylide Formation: A base (often the solvent or other species in the mixture) deprotonates the alkyne, forming the key copper(I) acetylide intermediate.
-
Azide Coordination & Cycloaddition: The organic azide coordinates to the copper center. This brings the azide and the activated alkyne into close proximity, leading to a stepwise cycloaddition process that forms a six-membered copper-containing metallacycle.[4]
-
Ring Contraction & Product Formation: The metallacycle rearranges and collapses to form the stable copper triazolide.
-
Protonolysis & Catalyst Regeneration: Protonolysis of the copper triazolide releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[4]
Caption: Simplified Catalytic Cycle of the CuAAC Reaction.
Critical Reaction Components
The success of a CuAAC reaction hinges on the careful selection and handling of its core components:
-
Copper(I) Source: The active catalyst is the Cu(I) ion.[10] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][10] Therefore, reactions are typically performed using one of two strategies:
-
Direct Cu(I) Salts: Using salts like CuI or CuBr. This approach requires stringent oxygen-free conditions.[3]
-
In Situ Reduction of Cu(II): The most common and convenient method involves using a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[3] Sodium ascorbate is the most widely used reductant, as it efficiently reduces Cu(II) to Cu(I) and scavenges dissolved oxygen.[1][3]
-
-
Ligands: While not always essential, accelerating or stabilizing ligands are highly recommended, particularly for bioconjugation or when working with sensitive substrates.[11] Ligands protect the copper from oxidation and disproportionation, prevent copper aggregation, and can dramatically increase the reaction rate.[11][12]
-
Tris-(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, but its poor water solubility limits its use in purely aqueous systems.[13]
-
Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.[13]
-
Bathocuproine disulfonate (BCS): Another water-soluble ligand known to accelerate the reaction.
-
-
Solvents: The CuAAC is remarkably versatile in its solvent tolerance. Reactions can be run in a wide range of solvents, including water, t-BuOH, DMSO, DMF, and mixtures thereof.[1] For bioconjugation, aqueous buffers are common. Co-solvents like DMSO or DMF are often added to improve the solubility of hydrophobic substrates.
General Considerations and Best Practices
To ensure a successful and reproducible CuAAC reaction, several factors should be carefully considered before setting up the experiment.
| Parameter | Recommendation & Rationale |
| Oxygen Exclusion | While the use of sodium ascorbate provides a reducing environment, minimizing oxygen exposure is still best practice. This prevents depletion of the ascorbate and reduces the risk of oxidative side reactions, such as Glaser coupling (alkyne homodimerization).[14][15] Capping the reaction vessel is usually sufficient. For highly sensitive substrates, degassing the solvent may be beneficial. |
| Order of Reagent Addition | To prevent the formation of insoluble copper-acetylide precipitates or copper-phosphate complexes in buffered media, it is crucial to pre-mix the copper(II) salt with the stabilizing ligand before adding other reagents.[16] The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[13] |
| pH | The CuAAC reaction is robust and proceeds efficiently over a wide pH range, typically between 4 and 12.[4] For bioconjugations, a pH around 7 is recommended to maintain the integrity of the biomolecule. |
| Buffers | Buffers containing strong chelating agents should be avoided. Tris buffers, for example, can bind to copper and slow the reaction.[16] Phosphate, HEPES, or acetate buffers are generally compatible.[14] Even in phosphate buffers, where copper phosphate precipitation is a risk, pre-complexing the copper with a ligand like THPTA prevents this issue. |
| Concentration | For bioconjugation reactions, where substrates may be dilute, the reaction rate is highly dependent on the copper concentration. A threshold behavior is often observed, with maximal activity typically reached at a copper concentration of approximately 250 µM. |
| Temperature | Most CuAAC reactions proceed rapidly at room temperature, often reaching completion within 1-2 hours.[16] Gentle heating (e.g., 37-45 °C) can be used to accelerate the reaction, provided the substrates are stable at elevated temperatures.[16] |
Experimental Protocols
The following protocols provide a starting point for performing a CuAAC reaction. They should be optimized based on the specific substrates and application.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for coupling two small molecules in an organic or mixed aqueous/organic solvent system.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 mixture of water and t-BuOH, or DMSO)
-
Reaction vial with a stir bar
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in the chosen solvent.
-
Prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup:
-
In the reaction vial, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the solvent.
-
Add the CuSO₄ solution (1-5 mol%).
-
Add the sodium ascorbate solution (5-10 mol%) to initiate the reaction. The solution may change color.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water.[17]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[17]
-
Wash the combined organic layers with a saturated aqueous solution of NH₄Cl or EDTA to remove copper salts, followed by brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is optimized for labeling biomolecules (e.g., proteins, oligonucleotides) in an aqueous environment using the water-soluble ligand THPTA.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized cargo (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Aminoguanidine hydrochloride (optional, to prevent side reactions with protein side chains)
-
Buffer (e.g., Phosphate Buffer Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM solution of CuSO₄ in water.[13]
-
Prepare a 100 mM solution of THPTA in water.[13]
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.[13][16]
-
Prepare a 100 mM solution of aminoguanidine in water (if needed).[16]
-
Dissolve the azide-cargo in DMSO or water to a known concentration (e.g., 5-10 mM).
-
Prepare the alkyne-biomolecule in the desired buffer to the final reaction concentration.
-
-
Reaction Setup (Example for 500 µL final volume):
-
In a microcentrifuge tube, prepare the Catalyst Premix :
-
Add 2.5 µL of 20 mM CuSO₄.
-
Add 5.0 µL of 100 mM THPTA.
-
Vortex briefly. The ligand to copper ratio should be at least 2:1, with 5:1 being common.[18]
-
-
In a separate tube, combine the following in order:
-
Buffer and alkyne-biomolecule to a volume of 437.5 µL.
-
10 µL of azide-cargo stock solution.
-
25 µL of 100 mM aminoguanidine (optional).[16]
-
-
Add 7.5 µL of the Catalyst Premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[16]
-
Gently mix by inverting the tube. Avoid vigorous vortexing which can introduce oxygen and denature proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.
-
-
Purification:
-
The purification method depends on the nature of the biomolecule.
-
For proteins, use size exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and catalyst.
-
For oligonucleotides, ethanol precipitation can be used.[13]
-
Caption: General Workflow for a CuAAC Bioconjugation Experiment.
Troubleshooting
Even with a robust reaction like CuAAC, challenges can arise. This guide provides solutions to common problems.[16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure sodium ascorbate solution is freshly prepared. Minimize oxygen exposure by capping the vial. Increase the concentration of ascorbate. |
| Copper Sequestration: Substrate or buffer components (e.g., thiols, Tris) are chelating the copper. | Use a stabilizing ligand like THPTA. Increase the copper/ligand concentration. Switch to a non-chelating buffer like HEPES or PBS. | |
| Inaccessible Reactants: One of the reactive groups (azide or alkyne) is sterically hindered or buried within a folded biomolecule. | Perform the reaction under denaturing conditions (e.g., add DMSO, urea), if compatible with the biomolecule. Increase reaction time or temperature. | |
| Degraded Reagents: Azide or alkyne starting materials have decomposed. | Verify the integrity of starting materials using NMR or MS. | |
| Side Product Formation (e.g., Alkyne Dimer) | Oxidative (Glaser) Coupling: Insufficient reducing agent or excess oxygen is present, favoring Cu(II)-mediated alkyne homodimerization. | Ensure an adequate excess of sodium ascorbate is used.[15] Minimize oxygen in the reaction vessel.[14] |
| Protein Damage / Precipitation | Reactive Oxygen Species (ROS): The combination of copper, ascorbate, and oxygen can generate ROS that damage biomolecules.[15] | Use a stabilizing ligand (e.g., THPTA) which can act as a sacrificial reductant.[18] Minimize agitation/vortexing and keep the reaction capped.[14] |
| Ascorbate Byproducts: Dehydroascorbate can react with protein residues like arginine. | Add aminoguanidine to the reaction mixture to scavenge these byproducts.[16] |
Applications in Research and Drug Development
The simplicity and reliability of CuAAC have led to its widespread adoption in numerous applications.
-
Drug Discovery: CuAAC is used for the rapid synthesis of compound libraries for high-throughput screening.[][7][19] The stable triazole ring can act as a pharmacophore or a linker to connect different molecular fragments.[][7]
-
Bioconjugation: This is one of the most prominent applications. CuAAC is used to label proteins, nucleic acids, carbohydrates, and lipids with probes such as fluorescent dyes, biotin, or affinity tags for imaging and proteomics research.[5][7][8] It is also used to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[]
-
Polymer and Materials Science: The reaction is used to synthesize functional polymers, dendrimers, and hydrogels, and to modify surfaces with specific chemical or biological properties.[7]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile chemical ligation strategy. Its operational simplicity, high efficiency, and broad functional group tolerance have cemented its role as a cornerstone of modern chemical synthesis, particularly at the interface of chemistry, biology, and materials science. By understanding the core principles, adhering to best practices, and utilizing the detailed protocols provided, researchers can confidently apply the CuAAC reaction to accelerate their scientific and drug development endeavors.
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 44(14), 4363-4443. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Fürth lab. [Link]
-
Research and Reviews. (2024, March 29). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Chemistry. [Link]
-
Jin, L. (2020). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 25(22), 5349. [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. [Link]
-
Pathak, D., Sasmal, S., & Purohit, R. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(10), 1041-1054. [Link]
-
SciSpace. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 8. rroij.com [rroij.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. scispace.com [scispace.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Pharmaceutical Intermediates from Fluorinated Alkynes
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic agents.[1][2] Fluorinated alkynes have emerged as exceptionally versatile and powerful building blocks for creating novel pharmaceutical intermediates, offering a unique combination of tunable electronic properties and diverse reactivity. This guide provides an in-depth exploration of key synthetic methodologies leveraging fluorinated alkynes, including hydrofluorination, cycloaddition, nucleophilic addition, and transition-metal-catalyzed functionalization. We present detailed, field-proven protocols, explain the causality behind experimental choices, and address critical safety considerations for handling fluorinated reagents, aiming to equip researchers, scientists, and drug development professionals with the knowledge to innovate in this dynamic field.
The Strategic Imperative of Fluorinated Alkynes in Drug Discovery
The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts unique properties to parent molecules.[3] When integrated into drug candidates, fluorine atoms can block sites of metabolic oxidation, modulate pKa, and improve membrane permeability—all critical factors in optimizing a drug's pharmacokinetic and pharmacodynamic profile.[1]
Fluorinated alkynes serve as ideal synthons for several reasons:
-
Modulated Reactivity: The strongly electron-withdrawing nature of fluorine substituents (e.g., -F, -CF₃, -CF₂H) polarizes the alkyne π-system, making it susceptible to a range of transformations that are often challenging with non-fluorinated analogues.
-
Synthetic Handle: The alkyne functional group is a gateway to a vast array of chemical space. It can be readily transformed into other functional groups or used to construct complex carbocyclic and heterocyclic scaffolds.
-
Structural Rigidity: The linear geometry of the alkyne can be used to introduce conformational constraints, which is often beneficial for optimizing ligand-receptor binding interactions.
This guide will focus on four primary pillars of fluorinated alkyne chemistry that are particularly relevant to pharmaceutical synthesis.
Caption: Core synthetic pathways originating from fluorinated alkyne precursors.
Core Synthetic Strategies & Methodologies
Hydrofluorination of Alkynes: Direct Access to Fluoroalkenes
The hydrofluorination of alkynes is a highly atom-economical method for synthesizing monofluoroalkenes and difluoroalkanes, which are valuable isosteres in drug design.[4][5] The primary challenge lies in controlling both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomers).
Causality of Method Selection: Traditional methods often relied on hazardous anhydrous hydrogen fluoride (HF). Modern protocols utilize safer, more manageable fluoride sources like HF-pyridine, triethylamine trihydrofluoride (Et₃N·3HF), or potassium bifluoride (KHF₂) in conjunction with a catalyst.[5][6] Metal catalysts, particularly gold and platinum complexes, are effective in activating the alkyne C≡C bond towards nucleophilic attack by fluoride.[5][6] Recent advances have also established metal-free conditions using protic tetrafluoroborates, which allow for tunable stereodivergent synthesis under either kinetic or thermodynamic control to access both E and Z isomers.[7]
Mechanism Snapshot: Gold-Catalyzed Hydrofluorination The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This allows for an outer-sphere attack by the fluoride ion, followed by protonolysis of the resulting gold-vinyl species to release the fluoroalkene product and regenerate the active catalyst.[6][8]
Caption: Simplified mechanism for gold-catalyzed alkyne hydrofluorination.
Cycloaddition Reactions: Building Fluorinated Heterocycles
Fluorinated alkynes are excellent partners in cycloaddition reactions for constructing complex, drug-like heterocyclic scaffolds. The electron-deficient nature of these alkynes accelerates reactions with electron-rich dienes, 1,3-dipoles, and other partners.
-
[3+2] Cycloadditions: Reactions with azides (Huisgen cycloaddition) or diazo compounds are particularly powerful for synthesizing fluorinated triazoles and pyrazoles, respectively.[9] These reactions can be performed under catalyst-free, strain-promoted conditions (SPAAC) if using a strained alkyne, making them suitable for bioconjugation and the synthesis of PET imaging agents.[10][11]
-
[4+2] Cycloadditions (Diels-Alder): Trifluoromethylated alkynes react readily with dienes to form trifluoromethyl-substituted six-membered rings, providing access to complex fluorinated carbocycles and heterocycles.
-
[2+2] Cycloadditions: Visible-light-induced methods have been developed for the [2+2] cyclization of alkynes with in situ generated difluoroketene to produce valuable gem-difluorocyclobutenones.[12]
Causality of Method Selection: The choice of cycloaddition partner and reaction conditions is dictated by the desired heterocyclic core. For instance, to synthesize a fluorinated isocoumarin, a rhodium(III)-catalyzed [4+2] annulation between a benzoic acid and a gem-difluoromethylene alkyne can be employed.[13] The catalyst facilitates C-H activation of the benzoic acid, directing the annulation with high regioselectivity.
Nucleophilic Addition to Activated Fluorinated Alkynes
The strong polarization induced by fluorine substituents renders the β-carbon of the alkyne highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles.[14][15] This strategy is a robust method for installing diverse functionalities.
Common Nucleophiles and Products:
| Nucleophile Type | Reagent Example | Resulting Intermediate |
|---|---|---|
| Thiol (Thiol-yne) | Thiophenol | β-Thio-fluoroalkene |
| Amine (Amino-yne) | Piperidine | Fluorinated Enamine |
| Alcohol (Oxa-yne) | Methanol | Fluoroalkenyl Ether |
| Carbon Nucleophiles | Diethyl malonate | β-Alkyl-fluoroalkene |
Causality of Method Selection: This reaction is often catalyzed by a Lewis base. The base deprotonates the nucleophile (e.g., thiol to thiolate), increasing its nucleophilicity and accelerating the conjugate addition.[15] The stereochemical outcome (E/Z) of the resulting alkene can often be controlled by reaction conditions. This method is highly valued for its operational simplicity and wide substrate scope.[16]
Transition-Metal-Catalyzed Reactions
Transition metal catalysis unlocks a vast repertoire of transformations for fluorinated alkynes, enabling the construction of highly complex and functionalized molecules.[17][18]
-
Cross-Coupling Reactions: Trifluoromethylated alkynes can undergo various coupling reactions. For instance, a copper-catalyzed hydroarylation with aryl boronic acids can be followed by a reductive cyclization to yield 2-(trifluoromethyl)indoles.[19]
-
C-H Functionalization: Rhodium(III) and Iridium(III) catalysts are particularly effective at mediating the C-H functionalization of arenes and heterocycles with gem-difluoromethylene alkynes, leading to diverse and complex products.[13][20]
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to control the trifluoromethylation of alkynes using CF₃I. By carefully tuning the catalyst, base, and solvent, one can selectively generate trifluoromethylated alkenyl iodides, alkenes, or alkynes from the same starting materials.[21]
Detailed Experimental Protocols
Protocol 1: Stereoselective Synthesis of a (Z)-Fluoroalkene via Metal-Free Hydrofluorination
Principle: This protocol describes the thermodynamically controlled, metal-free hydrofluorination of an internal alkyne using an easily handled protic tetrafluoroborate salt to yield the (Z)-vinyl fluoride. The mechanism proceeds through a vinyl cation intermediate.[7]
Materials and Reagents:
-
Diphenylacetylene (or other internal alkyne)
-
Pyridinium tetrafluoroborate (py·HBF₄)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask with condenser and magnetic stir bar
-
Standard glassware for workup and purification
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add diphenylacetylene (1.0 mmol, 178 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.
-
Reagent Addition: Under a positive pressure of argon, add pyridinium tetrafluoroborate (2.0 mmol, 334 mg) followed by anhydrous 1,2-dichloroethane (5.0 mL).
-
Causality Note: Using a slight excess of the fluorinating agent ensures complete conversion of the starting alkyne. Anhydrous solvent is critical to prevent quenching of the reactive intermediates and formation of undesired byproducts.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) to neutralize the acidic reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (Z)-fluoroalkene.
Expected Results & Characterization:
-
Yield: Typically 70-90%.
-
Appearance: White solid.
-
Characterization: Confirm structure and stereochemistry using ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR spectroscopy. The magnitude of the H-F and C-F coupling constants is diagnostic of the alkene geometry.
Troubleshooting:
| Issue | Probable Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Insufficient reaction time/temperature. | Increase reaction time or temperature slightly (e.g., to 90 °C). Ensure reagents are pure and dry. |
| Poor Z:E Selectivity | Reaction has not reached thermodynamic equilibrium. | Ensure the reaction is run for a sufficient duration. |
| Byproduct Formation | Presence of water in the reaction. | Use freshly distilled, anhydrous solvent and flame-dry all glassware thoroughly. |
Protocol 2: Base-Catalyzed Nucleophilic Thiol-yne Addition to an Activated Fluorinated Alkyne
Principle: This protocol details the conjugate addition of a thiol to an electron-deficient trifluoromethyl-substituted alkyne, catalyzed by a mild organic base. The reaction proceeds rapidly at room temperature to form a functionalized fluoroalkene.[15]
Materials and Reagents:
-
1-Phenyl-3,3,3-trifluoropropyne
-
4-Methylbenzenethiol (p-thiocresol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for workup and purification
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask with a magnetic stir bar, add 1-phenyl-3,3,3-trifluoropropyne (1.0 mmol, 170 mg) and 4-methylbenzenethiol (1.1 mmol, 137 mg).
-
Solvent: Dissolve the reagents in anhydrous DCM (5 mL).
-
Catalyst Addition: Add triethylamine (0.1 mmol, 14 µL) to the solution.
-
Causality Note: Triethylamine acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion, which dramatically accelerates the rate of addition to the electron-deficient alkyne.[14]
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting alkyne is consumed.
-
Workup: Dilute the reaction mixture with DCM (15 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Causality Note: The acid wash removes the triethylamine catalyst, and the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography on silica gel.
Expected Results & Characterization:
-
Yield: Typically >95%.
-
Appearance: Colorless oil or low-melting solid.
-
Characterization: Confirm the structure by ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry. The regiochemistry of the addition can be confirmed by 2D NMR experiments (HMBC, NOESY).
Critical Safety and Handling Protocols
Working with fluorinated compounds, particularly the reagents used to install fluorine, requires stringent safety protocols.[22][23]
-
Reagent Hazards: Many fluorinating agents are highly reactive, toxic, and corrosive.[3] For example, HF and HF-releasing reagents (like DAST or HF-pyridine) can cause severe, deep-tissue burns that may not be immediately painful but can lead to systemic toxicity by depleting calcium levels.[3][24] Elemental fluorine (F₂) is an extremely powerful oxidizer that can react explosively.[24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.[22]
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield is required when working with larger quantities or highly reactive agents.
-
Hand Protection: Use gloves specifically rated for the chemicals being handled. Double-gloving is recommended when working with corrosive or readily absorbed compounds. Neoprene gloves are often recommended for handling reagents that may generate HF.[25]
-
Body Protection: A flame-resistant lab coat is essential. A chemical-resistant apron should be worn over the lab coat.
-
-
Engineering Controls: All manipulations involving volatile or highly toxic fluorinating agents must be performed in a certified chemical fume hood.[24][25]
-
Emergency Preparedness:
-
Ensure an eyewash station and safety shower are immediately accessible.
-
For any work involving HF or HF-generating compounds, a tube of 2.5% calcium gluconate gel must be readily available as a first-aid antidote for skin exposure.[24] Personnel must be trained in its proper application.
-
Develop a specific spill response plan before starting any experiment.
-
Conclusion and Future Outlook
Fluorinated alkynes are undeniably central to the advancement of pharmaceutical synthesis. The methodologies of hydrofluorination, cycloaddition, nucleophilic addition, and transition-metal catalysis provide a robust and versatile toolkit for converting these simple building blocks into highly complex and valuable pharmaceutical intermediates. As our understanding of fluorine's role in medicinal chemistry deepens, the demand for novel and efficient synthetic methods will continue to grow. Future innovations will likely focus on developing more sustainable catalytic systems (e.g., using earth-abundant metals), achieving higher levels of stereocontrol in asymmetric synthesis, and applying these powerful building blocks in new modalities like flow chemistry and automated synthesis platforms.
References
- Hydrofluorination of Alkynes: From (E) to (Z) - PubMed. (2023). Chemistry.
- (PDF) Hydrofluorination of Alkynes: From (E) to (Z) - ResearchGate. (n.d.).
- Hydrofluorination of alkyne as a straightforward strategy for the synthesis of monofluoroalkenes and difluoroalkanes. - ResearchGate. (n.d.).
- Safety and handling of fluorinated organic compounds - Benchchem. (2025). BenchChem.
- Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds - Benchchem. (2025). BenchChem.
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
- Simplified mechanism for the hydrofluorination of internal alkynes. - ResearchGate. (n.d.).
- Dihydrofluorination of alkynes using a salt of 2,6‐dichloropyridine and tetrafluoroboric acid. - ResearchGate. (n.d.).
- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020). Organic & Biomolecular Chemistry.
- Click nucleophilic conjugate additions to activated alkynes - Pure. (n.d.). University of Birmingham.
- Recent advances in the applications of gem-difluoromethylene alkynes. (2024). RSC Publishing.
- Standard Operating Procedure Fluorine Gas. (n.d.). University of Washington.
- Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
- Fluorine Safety. (n.d.). Purdue University.
- Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute.
- Recent Developments in the Trifluoromethylation of Alkynes. (2015).
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
- Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of gem-difluorinated analogs of drugs and further... - ResearchGate. (n.d.).
- Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis. (2014).
- Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions. (2015). Chemistry – A European Journal.
- Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. (n.d.). MDPI.
- gem‐Difluoromethylene Alkyne‐Enabled Diverse C−H Functionalization and Application to the on‐DNA Synthesis of Difluorinated Isocoumarin. (n.d.).
- Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluorobor
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. (n.d.).
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020).
- Fluorogenic alkynes for cycloaddition with azides - ResearchGate. (n.d.).
- Addition of Nucleophiles to Fluorinated Michael Acceptors. (n.d.).
- Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. (2025). Frontiers in Chemistry.
- Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones. (2025). Journal of the American Chemical Society.
- Enabling nucleophilic fluorination in w
- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). PMC.
- Fluorinated Intermediates in Pharmaceutical Synthesis: A Key Advantage. (2025). Televax.
Sources
- 1. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrofluorination of Alkynes: From (E) to (Z) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Fluorination - Wordpress [reagents.acsgcipr.org]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 25. ipo.rutgers.edu [ipo.rutgers.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Sonogashira Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Welcome to the technical support guide for the synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol via the Sonogashira cross-coupling reaction. This document is designed for researchers, chemists, and drug development professionals who are utilizing this specific transformation. The coupling of an electron-deficient aryl halide like 1-bromo-3,5-bis(trifluoromethyl)benzene with a terminal alkyne such as propargyl alcohol presents unique challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommendation.
Problem Area 1: Low or No Product Conversion
Q: My reaction shows minimal or no consumption of the 1-bromo-3,5-bis(trifluoromethyl)benzene starting material. What are the likely causes and how can I improve the yield?
A: Low conversion in this specific Sonogashira reaction is a frequent issue, primarily stemming from the challenging nature of the electron-deficient aryl bromide and potential catalyst deactivation. Here is a systematic approach to troubleshooting:
-
Catalyst System Integrity:
-
Palladium Catalyst Activity: The choice and state of the palladium catalyst are critical. Pd(0) species like Pd(PPh₃)₄ are sensitive to air and can degrade upon storage.[1] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often more stable but require in situ reduction to the active Pd(0) state.[2]
-
Recommendation: Use a fresh, high-quality batch of catalyst. If using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of an amine base) facilitate its reduction.[2] For this electron-deficient system, consider a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) which can accelerate the rate-limiting oxidative addition step.[3]
-
-
Copper Co-catalyst: Copper(I) iodide is essential for the traditional Sonogashira mechanism as it forms the copper acetylide intermediate, which then transmetalates to the palladium center.[4][5]
-
Recommendation: Ensure your CuI is fresh and of high purity. It should be a white or off-white powder; a distinct green or brown coloration indicates oxidation and degradation.[1]
-
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and deactivates the catalyst.[1][4][6]
-
Recommendation: Rigorously degas your solvent(s) and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Base Selection: An amine base is required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[1][4]
-
Temperature: While many Sonogashira reactions proceed at room temperature, the coupling of less reactive aryl bromides often requires heating.[1][4]
-
Recommendation: For 1-bromo-3,5-bis(trifluoromethyl)benzene, starting at room temperature is reasonable, but if conversion is low, gradually increase the temperature to 40-60 °C. Monitor for catalyst decomposition (formation of palladium black) at higher temperatures.[8]
-
-
Problem Area 2: Significant Side Product Formation
Q: My main impurity is a diyne, resulting from the homocoupling of propargyl alcohol. How can I suppress this Glaser coupling side reaction?
A: The formation of 1,4-butynediol derivatives via Glaser coupling is the most common side reaction, driven by the copper co-catalyst in the presence of oxygen.[6][9]
-
Minimize Oxygen: As stated above, meticulous exclusion of air is the first and most critical step. Any trace of oxygen will facilitate this undesired pathway.[6][9]
-
Copper-Free Conditions: If homocoupling remains a significant issue despite rigorous degassing, switching to a copper-free Sonogashira protocol is the most effective solution.[4][6][10][11]
-
Mechanism Insight: In the absence of copper, the alkyne coordinates directly to the palladium center before being deprotonated by the base.[2][12] This pathway avoids the formation of the copper acetylide intermediate that is susceptible to oxidative dimerization.
-
Recommendation: Employ a palladium catalyst, often with a more specialized ligand (e.g., N-heterocyclic carbenes or bulky phosphines), and a suitable base (e.g., Cs₂CO₃ or an amine).[2] These reactions may require slightly higher temperatures or longer reaction times but offer a cleaner product profile.[10]
-
Q: I am observing a black precipitate in my reaction flask. What is it and is it detrimental?
A: A black precipitate is typically "palladium black," which is finely divided, agglomerated Pd(0) metal.[1] This indicates that the palladium catalyst has fallen out of the catalytic cycle and decomposed. This is highly detrimental to the reaction as it removes the active catalyst from the solution.
-
Causes of Decomposition:
-
High Temperature: Excessive heat can cause ligands to dissociate, leading to catalyst agglomeration.[8]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[1]
-
Solvent Choice: Some solvents may not adequately stabilize the catalytic species. While THF is common, some anecdotal reports suggest it can promote the formation of palladium black.[7]
-
-
Preventative Measures:
-
Ligand Choice: Use a sufficient amount of a strongly coordinating ligand (like PPh₃) or a more robust ligand to stabilize the palladium center.
-
Temperature Control: Avoid excessive heating. If heating is necessary, do so gradually and monitor the reaction closely.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Consider solvents like DMF, 1,4-dioxane, or simply using the amine base (e.g., Et₃N) as the solvent.[8][13]
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for coupling 1-bromo-3,5-bis(trifluoromethyl)benzene with propargyl alcohol?
A: A robust starting point is a copper-co-catalyzed system under strictly anaerobic conditions.
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | 1-bromo-3,5-bis(trifluoromethyl)benzene | 1.0 equiv |
| Alkyne | Propargyl alcohol | 1.2 - 1.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol%. More stable than Pd(PPh₃)₄.[2] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2-5 mol%. Essential for the classical mechanism.[4] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 3.0 equiv. Must be anhydrous. |
| Solvent | THF or DMF (anhydrous, degassed) | Sufficient to dissolve reagents (e.g., 0.1 M concentration). |
| Temperature | Room Temperature (20-25 °C) | Increase to 40-60 °C only if reaction is sluggish.[8] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent Glaser coupling.[6] |
Q: How critical is the purity of the starting materials?
A: Extremely critical. Impurities in either the aryl bromide or the propargyl alcohol can poison the catalyst.[1] Ensure both starting materials are pure, for instance by distillation or recrystallization, before use.
Q: My product is difficult to purify by column chromatography. Are there any tips?
A: Purification can be challenging due to the polarity of the hydroxyl group and potential impurities.
-
Work-up: After the reaction, a standard aqueous work-up is necessary to remove the amine hydrohalide salts and other water-soluble components.
-
Column Chromatography: This is the most common purification method.[14] Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute your product. The two trifluoromethyl groups make the molecule quite non-polar, but the alcohol provides a handle for separation.
Visualizing the Chemistry
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to troubleshooting.[2][12]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues systematically.
Caption: A decision-making flowchart for troubleshooting common Sonogashira reaction issues.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Doucet, H., & Hierso, J. C. (2007). Sonogashira Coupling: The Cornerstone of Alkyne Chemistry. Angewandte Chemie International Edition, 46(6), 834-871. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Jia, Y., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 17(6), 3404-3411. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7368. Available at: [Link]
-
Sharma, S., & Kumar, A. (2021). Copper-free Sonogashira coupling reactions in the presence of the benzimidazolyl palladium complexes. RSC Advances, 11(13), 7346-7368. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction - ResearchGate. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. Available at: [Link]
-
Sonogashira coupling confusion: where did my reactant go? : r/chemistry - Reddit. Available at: [Link]
-
Sonogashira cross-coupling of 32 with propargyl alcohol. - ResearchGate. Available at: [Link]
-
Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-2598. Available at: [Link]
-
Sonogashira reaction yielding propargylic alcohols 4. - ResearchGate. Available at: [Link]
-
Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Welcome to the technical support guide for 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol. This resource is designed for researchers, medicinal chemists, and process scientists utilizing this versatile propargyl alcohol in their synthetic endeavors. The unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group make this reagent highly valuable, yet also predispose it to specific side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations, explains the underlying chemical principles, and provides actionable solutions to mitigate byproduct formation.
Issue 1: Appearance of a New Carbonyl Peak (approx. 1680-1700 cm⁻¹) in IR and a Downfield Aldehyde Proton (approx. 9.5-10 ppm) in ¹H NMR During Oxidation or Acidic Workup.
Question: I am attempting to oxidize my propargyl alcohol to the corresponding aldehyde, but I'm seeing evidence of an α,β-unsaturated aldehyde. What is happening and how can I prevent it?
Answer: This is a classic sign of an acid-catalyzed Meyer-Schuster rearrangement , which isomerizes propargyl alcohols into α,β-unsaturated carbonyl compounds.[1] For a terminal alkyne like this compound, the product is the corresponding enal. The strongly electron-withdrawing nature of the bis(trifluoromethyl)phenyl ring can influence the stability of intermediates, but the fundamental pathway is conserved.
Causality: The reaction proceeds via protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the more stable conjugated aldehyde. This is particularly problematic under strongly acidic conditions or with certain oxidizing agents that have acidic byproducts.
| Strategy | Rationale & Implementation |
| Choice of Oxidant | Avoid acidic chromium-based reagents. Opt for mild, neutral conditions. Dess-Martin Periodinane (DMP) is highly effective for this transformation as it operates under neutral conditions and is known for its high selectivity for oxidizing primary alcohols to aldehydes with minimal side reactions.[2][3][4] |
| Buffered Conditions | If using an oxidant that produces acidic byproducts (like DMP, which produces acetic acid), buffer the reaction mixture.[4] Add a mild, non-nucleophilic base like sodium bicarbonate or pyridine to neutralize acid as it forms, thereby suppressing the rearrangement pathway. |
| Careful Workup | During the reaction workup, avoid acidic quenches (e.g., HCl). Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to neutralize the reaction mixture. |
| Temperature Control | Run the oxidation at low temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of the rearrangement. |
Issue 2: Formation of a High Molecular Weight Byproduct in Palladium-Catalyzed Cross-Coupling Reactions.
Question: During my Sonogashira coupling reaction, I'm observing a significant byproduct with approximately double the mass of my starting material. What is this and how can I minimize it?
Answer: You are likely observing the oxidative homocoupling of your alkyne, often referred to as Glaser coupling or Hay coupling. This is a very common side reaction in Sonogashira couplings, leading to the formation of a symmetric 1,3-diyne.[5] In this case, the byproduct would be 1,6-bis[3,5-bis(trifluoromethyl)phenyl]hexa-2,4-diyne-1,6-diol .
Causality: This byproduct forms when the copper(I) acetylide intermediate, which is central to the Sonogashira mechanism, reacts with another molecule of itself in the presence of an oxidant (typically adventitious oxygen). This process is catalyzed by the copper co-catalyst.[5][6]
| Strategy | Rationale & Implementation |
| Rigorous Degassing | The primary culprit is oxygen. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium and copper catalysts. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Co-solvent/Amine | The amine base (e.g., triethylamine, diisopropylamine) used in the Sonogashira reaction not only acts as a base but also as a reducing agent for any oxidized copper species and can help suppress homocoupling.[7] |
| Minimize Reaction Time | Monitor the reaction closely by TLC or LCMS. Once the starting aryl halide is consumed, work up the reaction promptly to prevent the buildup of the homocoupled product. |
| Copper-Free Conditions | If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require more specialized ligands or conditions but completely eliminate the primary catalyst for the homocoupling pathway.[6][7] |
Issue 3: Formation of Two Isomeric Products in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.
Question: I am performing a click reaction with an organic azide and I'm getting two distinct product spots on my TLC plate that have the same mass. What are they?
Answer: You are observing the formation of regioisomers of the 1,2,3-triazole product. The copper(I)-catalyzed reaction strongly favors the 1,4-disubstituted isomer ("1,4-triazole"). However, under certain conditions, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition can occur in parallel, which produces a mixture of both the 1,4- and 1,5-disubstituted isomers.[8]
Causality: The mechanism of the copper-catalyzed reaction proceeds through a copper-acetylide intermediate that directs the azide to react in a way that yields the 1,4-isomer exclusively.[9][10] If the reaction is heated or if the copper catalyst is inefficient or deactivated, the background thermal reaction can become competitive, leading to the loss of regioselectivity.
| Strategy | Rationale & Implementation |
| Ensure Active Cu(I) Catalyst | The active catalyst is Copper(I). If starting from a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate and maintain the Cu(I) oxidation state.[8] Use a fresh solution of sodium ascorbate. |
| Use a Ligand | Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA accelerate the reaction and protect the copper catalyst from oxidation, enhancing the rate of the desired pathway over the background thermal reaction.[11][12] |
| Avoid High Temperatures | Conduct the reaction at room temperature. Elevated temperatures significantly promote the non-regioselective thermal pathway. |
| Solvent Choice | Polar solvents, often including water (e.g., tBuOH/H₂O or THF/H₂O mixtures), are known to accelerate the CuAAC reaction, further favoring it over the thermal process.[8] |
Visualizing Key Byproduct Pathways
To better understand these common issues, the following diagrams illustrate the reaction pathways leading to the desired product versus the problematic byproduct.
Frequently Asked Questions (FAQs)
Q1: My compound containing the 3,5-bis(trifluoromethyl)phenyl group is difficult to purify by standard silica gel chromatography. Are there alternative methods?
A1: Yes, this is a common challenge. Highly fluorinated compounds often exhibit unusual polarity and can co-elute with less polar byproducts on normal-phase silica. Fluorous Solid-Phase Extraction (F-SPE) is an excellent alternative. This technique uses silica gel modified with a perfluorinated stationary phase ("fluorous silica"). Highly fluorinated compounds (like yours) are strongly retained, while non-fluorinated or less-fluorinated organic byproducts are easily washed away with a "fluorophobic" solvent like 80:20 methanol/water. The desired fluorous compound is then eluted with a "fluorophilic" solvent (e.g., THF, acetone).[1][13][14] This often provides a much cleaner separation than traditional chromatography.
Q2: Can I use this compound in a copper-free click reaction?
A2: Yes, the terminal alkyne is suitable for strain-promoted azide-alkyne cycloaddition (SPAAC) if it is first coupled to a strained cyclooctyne. However, the alcohol itself is not a strained alkyne. SPAAC is a powerful bioorthogonal technique that avoids the use of a potentially cytotoxic copper catalyst, but it requires one of the coupling partners to contain a strained ring system (e.g., DBCO, BCN).
Q3: Is the acetylenic proton on this molecule particularly acidic?
A3: Yes. The two trifluoromethyl groups on the phenyl ring are powerful electron-withdrawing groups. Their inductive effect is transmitted through the aromatic ring and the alkyne system, increasing the polarization of the terminal C-H bond. This makes the acetylenic proton more acidic than that of, for example, phenylacetylene, which can facilitate its removal by weaker bases in reactions like the Sonogashira coupling.
Q4: Are there any specific safety considerations when working with the 3,5-bis(trifluoromethyl)phenyl moiety?
A4: While the propargyl alcohol itself has standard handling precautions, intermediates derived from the 3,5-bis(trifluoromethyl)phenyl group, particularly organometallics, require special care. For instance, the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, has been reported to be potentially explosive upon heating or loss of solvent.[14] Always handle such reagents in solution and avoid evaporating to dryness.
Exemplary Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1-((3,5-bis(trifluoromethyl)benzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole , a representative click reaction product, using an azide synthesized according to a known literature procedure.[1][13]
Step 1: Reagent Preparation
-
Solution A (Alkyne): Dissolve this compound (1.0 eq) in a 1:1 mixture of t-butanol and deionized water.
-
Solution B (Azide): Dissolve 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (1.05 eq) in the same solvent system.[1][13]
-
Solution C (Catalyst): Prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
Solution D (Reductant): Prepare a fresh solution of sodium ascorbate (0.10 eq) in deionized water.
Step 2: Reaction Assembly
-
To a round-bottom flask equipped with a magnetic stir bar, add Solution A and Solution B.
-
Stir the mixture vigorously at room temperature.
-
In rapid succession, add Solution D followed by Solution C to the flask. A color change (often to a yellow-orange or green) should be observed, indicating the formation of the active Cu(I) species.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
Step 3: Monitoring and Workup
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alkyne.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts), deionized water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,4-disubstituted triazole product.
References
-
Kopach, M. E., et al. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development, 13(1), 152-160. [Link]
- Meyer, K. H., & Schuster, K. (1922). Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(4), 819-823. Available through various historical chemistry archives.
-
Manley, D. W., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Organic Process Research & Development, 7(3), 436-439. [Link]
-
Zhang, W. (2006). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 8(2), 231-235. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Chemistry Steps. (n.d.). Dess-Martin Periodinane (DMP) Oxidation. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols. [Link]
-
Anane, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 954-964. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 797-802. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. [Link]
-
ResearchGate. (n.d.). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [Link]
-
Wikipedia. (2024). Azide-alkyne Huisgen cycloaddition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Welcome to the technical support center for 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a senior application scientist, I've compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established chemical principles and field-proven insights. My goal is to empower you to anticipate challenges, navigate potential stability issues, and optimize your reaction conditions for successful outcomes.
Introduction to the Molecule: A Balance of Reactivity and Potential Instability
This compound is a valuable synthetic intermediate, featuring a terminal propargyl alcohol for diverse functionalization and a 3,5-bis(trifluoromethyl)phenyl group. This strong electron-withdrawing moiety significantly influences the molecule's reactivity and stability, making it a unique and sometimes challenging substrate. The trifluoromethyl groups enhance the acidity of the hydroxyl proton and modulate the electron density of the alkyne, impacting its behavior in various chemical transformations. While a comprehensive Safety Data Sheet (SDS) provides essential handling and safety information, it notably lacks specific data on chemical stability and reactivity under various reaction conditions[1]. This guide aims to fill that gap by providing a framework for understanding and predicting its behavior.
Physical and Safety Data at a Glance
For safe handling and experimental design, it is crucial to be aware of the known physical and safety properties of this compound.
| Property | Value | Reference |
| Melting Point | 58°C | [1] |
| Boiling Point | 84°C | [1] |
| Flash Point | 99.4°C | [1] |
| Density | 1.45 g/cm³ | [1] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, causes skin and serious eye irritation, harmful if inhaled, may cause respiratory irritation) | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
Troubleshooting Guide: Common Experimental Challenges and Solutions
This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Acid-Catalyzed Reactions
Symptoms:
-
Starting material is consumed, but the desired product is not formed.
-
Formation of a complex mixture of byproducts observed by TLC or LC-MS.
-
Isolation of an α,β-unsaturated ketone or aldehyde instead of the expected product.
Potential Cause: Meyer-Schuster Rearrangement
Propargyl alcohols are known to undergo a facile rearrangement in the presence of acid to form α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement[2][3][4]. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can influence the rate and selectivity of this rearrangement.
Mechanism Visualization:
Caption: The acid-catalyzed Meyer-Schuster rearrangement pathway.
Solutions:
-
Choice of Acid: Opt for milder Lewis acids over strong Brønsted acids. For reactions requiring acidic conditions, consider using catalysts like SOCl₂ which have been shown to promote the Meyer-Schuster rearrangement under controlled conditions[5].
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the rearrangement.
-
Protecting Groups: If the hydroxyl group is not directly involved in the desired transformation, consider protecting it with a suitable protecting group (e.g., silyl ether) prior to the acid-catalyzed step.
-
Alternative Catalysts: Explore transition-metal catalyzed reactions that can proceed under neutral or mildly basic conditions[3].
Issue 2: Reaction Failure or Decomposition Under Basic Conditions
Symptoms:
-
Violent reaction, exotherm, or pressure buildup upon addition of a strong base.
-
Formation of a dark, intractable mixture.
-
Complete decomposition of the starting material.
Potential Cause: Thermal Decomposition of the Propargyl Alcohol
Propargyl alcohols, in general, can exhibit significant thermal instability, especially in the presence of strong bases[6]. The combination of a propargyl alcohol and a strong base like potassium hydroxide can lead to a catastrophic thermal decomposition[6]. The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group will increase the acidity of the hydroxyl proton, potentially facilitating the formation of a reactive acetylide anion which could be prone to hazardous decomposition pathways.
Workflow for Safe Handling Under Basic Conditions:
Caption: A workflow for safely conducting reactions under basic conditions.
Solutions:
-
Base Selection: Avoid strong inorganic bases like NaOH and KOH. Instead, use milder organic bases such as triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Maintain strict temperature control, ideally at or below room temperature, during the addition of the base and throughout the reaction.
-
Solvent: Use a solvent with a high boiling point to help dissipate heat in case of an exotherm.
-
Scale: Always perform a small-scale pilot reaction to assess the thermal stability before scaling up.
Issue 3: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of homocoupled products.
-
Low conversion of starting material.
-
Decomposition of the palladium catalyst (e.g., formation of palladium black).
Potential Cause: Competing Reaction Pathways and Ligand Instability
The 3,5-bis(trifluoromethyl)phenyl moiety is a common substituent in phosphine ligands used in palladium catalysis due to its electron-withdrawing properties, which can influence the reactivity of the metal center[7]. However, the propargyl alcohol functionality can also interact with the palladium catalyst, leading to undesired side reactions. Furthermore, the stability of the phosphine ligands themselves can be a concern[7].
Potential Interactions in Palladium Catalysis:
Caption: Competing pathways in palladium-catalyzed reactions.
Solutions:
-
Ligand Choice: Carefully select the phosphine ligand. While ligands bearing the 3,5-bis(trifluoromethyl)phenyl group are common, their stability should be considered[7]. Consider using more robust ligands or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Optimize the reaction temperature, solvent, and base to favor the desired cross-coupling pathway.
-
Additive: The use of additives such as copper(I) salts in Sonogashira-type couplings can sometimes suppress side reactions.
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The compound should be stored in a well-ventilated place with the container tightly closed and locked up[1]. Given the moderate thermal stability of propargyl alcohols in general, it is advisable to store it at refrigerated temperatures to minimize potential degradation over time[8][9].
Q2: Is this compound prone to oxidation?
A2: The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid. Standard oxidizing agents should be effective, but care must be taken to avoid conditions that could promote rearrangement or decomposition. The electron-withdrawing nature of the aryl group may make the alcohol slightly more resistant to oxidation compared to electron-rich analogues.
Q3: Can I perform a Pinner reaction with this alcohol?
A3: The Pinner reaction, which converts a nitrile and an alcohol into an ester under acidic conditions, could be challenging[10][11][12]. The strong acidic conditions typically required for the Pinner reaction are likely to induce the Meyer-Schuster rearrangement of the propargyl alcohol. A milder, Lewis acid-promoted Pinner reaction might be a more viable but would require careful optimization to avoid the rearrangement[12].
Q4: What is the expected pKa of the hydroxyl proton?
A4: While the exact pKa has not been reported, the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring will significantly increase the acidity of the hydroxyl proton compared to an unsubstituted phenylpropargyl alcohol. This increased acidity should be considered when choosing a base for deprotonation, as a weaker base may be sufficient.
Q5: Are there any known incompatibilities I should be aware of?
A5: Based on the general reactivity of propargyl alcohols, strong acids and strong bases should be used with extreme caution. As highlighted, strong bases can lead to hazardous thermal decomposition[6]. The Safety Data Sheet for this compound does not list specific incompatible materials, but it is prudent to assume incompatibility with strong oxidizing agents and strong reducing agents as well[1].
Conclusion
This compound is a powerful tool for the synthesis of complex molecules. A thorough understanding of its potential reactivity and stability, particularly its susceptibility to the Meyer-Schuster rearrangement and thermal decomposition in the presence of strong bases, is paramount for its successful application. By carefully selecting reaction conditions, employing appropriate protective strategies, and prioritizing safety through small-scale pilot studies, researchers can effectively harness the synthetic potential of this valuable intermediate.
References
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024). Google Cloud.
- 3-[3,5-BIS(TRIFLUOROMETHYL)
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI.
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (2009).
- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2020). MDPI.
- P(PhCH2NCH2CH2)3N Catalysis of Mukaiyama Aldol Reactions of Aliphatic, Aromatic, and Heterocyclic Aldehydes and Trifluoromethyl Phenyl Ketone. (2009). Organic Chemistry Portal.
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (2013). Chemical Society Reviews.
- Thermal Hazards of Using Propargyl Alcohol with Strong Bases. (2021). Organic Process Research & Development.
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (2002).
- Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. (2020). Chemistry – A European Journal.
- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2002).
- The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2012). Organic & Biomolecular Chemistry.
- Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. (2018). Organic & Biomolecular Chemistry.
- PROPARGYL ALCOHOL. (1999). CAMEO Chemicals.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- (R)-(+)-3,3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol.Sigma-Aldrich.
- SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines. (2023). The Journal of Organic Chemistry.
- Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. (2022). Oriental Journal of Chemistry.
- Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethyl
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. (2014). The Journal of Physical Chemistry A.
- Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (2022). MDPI.
- Propargyl alcohol 99 107-19-7.Sigma-Aldrich.
- A Lewis acid-promoted Pinner reaction. (2013).
- Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. (2022). Organic & Biomolecular Chemistry.
- 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one.
- The Meyer–Schuster Rearrangement. (2014). Organic Reactions.
- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022).
- Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement. (2022). The Journal of Organic Chemistry.
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Preventing Side Reactions in Click Chemistry with 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Welcome to the technical support center for advanced click chemistry applications. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing the electron-deficient alkyne, 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol , in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target 1,2,3-triazole products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate when using this compound in a CuAAC reaction?
A1: The most common side reaction is the oxidative homocoupling of the alkyne to form a 1,3-diyne, often referred to as Glaser coupling.[1] This occurs when the catalytically active copper(I) is oxidized to copper(II) in the presence of oxygen.[2] Given the electron-deficient nature of your specific alkyne, other potential issues include catalyst inactivation and, in bioconjugation contexts, the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules.[1][2]
Q2: How do the electron-withdrawing trifluoromethyl (CF₃) groups on my alkyne affect its reactivity and potential for side reactions?
A2: The two trifluoromethyl groups on the phenyl ring are powerful electron-withdrawing groups. This has a direct impact on the adjacent propargyl alcohol moiety:
-
Increased Acidity: The acetylenic proton becomes more acidic. This facilitates the initial deprotonation step and the formation of the crucial copper(I)-acetylide intermediate, which can lead to a faster overall CuAAC reaction rate compared to electron-rich or neutral alkynes.[3]
-
Enhanced Susceptibility to Glaser Coupling: While the desired reaction may be faster, the conditions that favor CuAAC also permit the oxidative homocoupling side reaction. The increased reactivity of the alkyne can lead to significant dimer formation if the reaction environment is not strictly controlled to exclude oxygen and maintain a sufficient concentration of the Cu(I) catalyst.[2][4]
Q3: What is the role of a copper-stabilizing ligand, and which one should I choose for my reaction?
A3: A ligand is crucial for preventing side reactions. Its primary roles are to stabilize the catalytically active Cu(I) oxidation state, prevent its oxidation to Cu(II) or disproportionation, and increase the rate of the desired cycloaddition.[2][5] By keeping the copper in its active state, the ligand directly suppresses the pathway leading to Glaser coupling and minimizes ROS formation.[6]
-
For Aqueous/Biological Systems: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the recommended choice. It is highly water-soluble and effectively protects biomolecules from copper-mediated damage.[6]
-
For Organic Solvents: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a suitable option, although it has lower solubility in water.[5]
Q4: Why is it so critical to degas the reaction mixture, even when using a reducing agent like sodium ascorbate?
A4: While sodium ascorbate is used to reduce any formed Cu(II) back to the active Cu(I) state, this process is not instantaneous and consumes the ascorbate.[4] Dissolved oxygen in your solvents provides a constant oxidative pressure on the Cu(I) catalyst.[7]
-
Catalyst Oxidation: Oxygen rapidly oxidizes Cu(I) to the inactive Cu(II).[2]
-
Glaser Coupling Promotion: Cu(II) is a known catalyst for the oxidative homocoupling of terminal alkynes.[2]
-
ROS Generation: The cycle of Cu(I) oxidation and subsequent reduction by ascorbate generates harmful reactive oxygen species (ROS), which can degrade your starting materials, products, or sensitive biomolecules.[8]
Thoroughly degassing all solutions with an inert gas like argon or nitrogen is a simple but essential step to minimize these competing pathways.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Triazole Product
This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Oxidation | The Cu(I) catalyst is essential for the reaction and is easily oxidized to inactive Cu(II). Ensure a reducing environment by using a fresh solution of sodium ascorbate (5-10 equivalents relative to copper) and thoroughly degassing all solvents and the final reaction mixture.[2][4] |
| Buffer Interference | Certain buffers can chelate the copper catalyst, rendering it inactive. Avoid Tris buffers.[9] Phosphate buffers can cause precipitation of copper salts; if their use is necessary, pre-mix the CuSO₄ with a stabilizing ligand like THPTA before adding it to the phosphate-buffered solution.[7][9] |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. For reactions in aqueous buffers, consider adding a co-solvent like DMSO or t-BuOH to ensure the solubility of the hydrophobic this compound.[7] |
| Incorrect Reagent Purity or Stoichiometry | Verify the purity of your alkyne and azide starting materials. Impurities can inhibit the catalyst. Run a small-scale control reaction with a simple, reliable azide (e.g., benzyl azide) to confirm that your alkyne and catalytic system are active. |
Problem 2: Significant Formation of Alkyne Dimer Byproduct
The presence of a byproduct with a mass corresponding to double that of your alkyne (minus two protons) is a clear indicator of oxidative Glaser coupling.
Causality & Prevention Workflow
The workflow below illustrates the critical branch point between the desired CuAAC reaction and the Glaser coupling side reaction. The key to success is preventing the oxidation of the Cu(I) catalyst.
Caption: The CuAAC catalytic cycle versus the Glaser coupling side reaction.
Mitigation Protocol
-
Use a Stabilizing Ligand: Add a copper-stabilizing ligand (e.g., THPTA) at a 1:1 to 5:1 molar ratio with your copper source.[7] The ligand protects the Cu(I) from oxygen.[5]
-
Ensure Excess Reducing Agent: Use a freshly prepared solution of sodium ascorbate. A 5-fold molar excess relative to the copper sulfate is a good starting point.[10]
-
Implement Rigorous Degassing: Before adding the catalyst, sparge all individual solvent and stock solutions, as well as the final reaction vessel containing the alkyne and azide, with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment.[6]
Problem 3: Degradation or Aggregation of a Biomolecule Substrate
When performing bioconjugations, the integrity of the protein, peptide, or oligonucleotide is paramount.
Troubleshooting Decision Tree
If you observe biomolecule damage, use the following decision tree to identify and solve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of Electron-Deficient Alkynes
Welcome to the technical support center for advanced Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process scientists encountering challenges with electron-deficient alkyne substrates. The inherent reactivity of these alkynes introduces unique mechanistic pathways and potential side reactions not always prevalent with their electron-rich counterparts. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you navigate these complexities and achieve optimal reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is very low or zero, and I'm recovering mostly starting material. What are the likely causes?
Low or no conversion is a common issue, often pointing to problems with the catalytic cycle. With electron-deficient alkynes, the reaction is particularly sensitive to catalyst activity and reaction conditions.
Root Cause Analysis:
-
Inefficient Catalyst Activation: The active Pd(0) species must be generated in situ from the Pd(II) precatalyst. This reduction step can be sluggish, preventing the catalytic cycle from initiating efficiently.[1]
-
Catalyst Deactivation: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at elevated temperatures or low ligand concentrations.[2] This is a frequent issue when coupling less reactive aryl bromides or chlorides, which require more forcing conditions.
-
Incorrect Base Selection: The base's role is to deprotonate the terminal alkyne to form the reactive acetylide.[3][4] If the base is too weak (i.e., its pKa is not sufficiently higher than the alkyne's), the concentration of the reactive nucleophile will be too low.
-
Poor Solvent Choice: The solvent must be capable of dissolving all reactants and catalysts while remaining inert under the reaction conditions. A poor choice can hinder solubility and impede the reaction.
Troubleshooting Protocol:
-
Verify Catalyst & Ligand Integrity:
-
Use a high-quality palladium source. Catalysts like Pd(PPh₃)₄ are convenient as they are already in the Pd(0) state, while PdCl₂(PPh₃)₂ requires in-situ reduction.[1]
-
Ensure your phosphine ligand has not been oxidized. Use bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the palladium catalyst and accelerate the reaction, especially for challenging substrates.[1][5]
-
-
Optimize the Base:
-
For alkynes with acidic protons (pKa ~25), amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically sufficient.
-
If conversion is still low, consider a stronger, non-nucleophilic base. However, exercise caution as strong bases can promote unwanted side reactions with electron-deficient alkynes (see Question 3).
-
-
Solvent & Temperature Screening:
-
Ensure your solvent is thoroughly deoxygenated (see Question 2). Common solvents include THF, DMF, and acetonitrile.
-
Run the reaction at the lowest temperature that provides a reasonable rate. For highly reactive aryl iodides, room temperature is often sufficient.[5] For aryl bromides, gentle heating (40-60 °C) may be necessary.
-
Question 2: My main byproduct is a diyne, resulting from the homocoupling of my starting alkyne. How can I prevent this Glaser-Hay coupling?
The formation of a symmetrical diyne byproduct is known as Glaser-Hay or simply Glaser coupling.[4] This side reaction is particularly problematic in copper-catalyzed Sonogashira reactions and is driven by the presence of oxygen.[4][6]
Causality: The copper(I) cocatalyst, essential for activating the alkyne, can be oxidized to copper(II) by trace oxygen. Cu(II) then promotes the oxidative dimerization of the copper acetylide intermediate to form the diyne.[4]
Prevention Strategies:
-
Rigorous Deoxygenation: This is the most critical factor.
-
Protocol: Solvent Degassing: Use a "freeze-pump-thaw" technique for best results. Seal the flask containing your solvent, freeze it in liquid nitrogen, apply high vacuum for 5-10 minutes, close the vacuum line, and then thaw. Repeat this cycle at least three times. For a quicker but less rigorous method, bubble argon or nitrogen through the solvent for 30-60 minutes.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Minimize Copper Catalyst Loading: Use the lowest effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Consider "Copper-Free" Conditions: If homocoupling persists, switching to a copper-free protocol is the most effective solution.[5][7][8] These reactions often require slightly higher temperatures or more active catalyst systems (e.g., palladium-NHC complexes) but completely eliminate the Glaser coupling pathway.[5][7]
Question 3: My reaction is messy, and I'm observing byproducts consistent with the addition of the amine base to my alkyne. What is happening?
This is a classic side reaction for electron-deficient alkynes. The electron-withdrawing group (EWG) makes the alkyne's β-carbon electrophilic and susceptible to nucleophilic attack, a process known as a Michael (or conjugate) addition.[9][10] Amine bases, especially secondary amines like piperidine or diethylamine, can act as nucleophiles.
Causality: The amine base, intended only to deprotonate the alkyne, can instead add across the triple bond. This is particularly favored by highly electron-deficient alkynes (e.g., propiolates, alkynyl ketones).
Troubleshooting & Mitigation:
| Base Type | Examples | Suitability for Electron-Deficient Alkynes | Rationale |
| Secondary Amines | Diethylamine, Piperidine | Poor | Highly nucleophilic; high risk of Michael addition. |
| Tertiary Amines | Triethylamine (Et₃N), DIPEA | Good | Sterically hindered and less nucleophilic; lower risk of addition.[11] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Excellent | Non-nucleophilic; eliminates the risk of Michael addition. Often used in copper-free protocols. |
| Fluoride Sources | TBAF | Good | Can serve as a non-nucleophilic base in amine- and copper-free conditions.[12] |
Recommendation: Switch from a nucleophilic amine base to a hindered tertiary amine like DIPEA or, preferably, an inorganic base like K₂CO₃ or Cs₂CO₃. This change will eliminate the Michael addition pathway without compromising the necessary deprotonation of the alkyne.
Question 4: I see black particles crashing out of my reaction, and the reaction has stalled. What does this mean?
The formation of a black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive Pd(0) metal.[2] Its appearance indicates that the palladium catalyst has come off the ligand and aggregated, effectively killing your reaction.
Root Cause Analysis:
-
Ligand Dissociation: The equilibrium between the ligated Pd(0)L₂ complex and unligated Pd(0) can shift, especially at higher temperatures.
-
Insufficient Ligand: If the palladium-to-ligand ratio is too low, there isn't enough ligand to keep the Pd(0) centers isolated and soluble.
-
Reductive Elimination is Too Slow: If the final step of the catalytic cycle (reductive elimination to give the product and regenerate Pd(0)L₂) is slow, the concentration of the intermediate Pd(II)-acetylide complex builds up. This can create pathways for decomposition before the catalyst can be regenerated correctly.
Troubleshooting Flowchart:
Preventative Measures:
-
Increase Ligand Ratio: Instead of a stoichiometric Pd:Ligand ratio of 1:2, try increasing it to 1:4 to ensure there is always free ligand in solution to stabilize any dissociated Pd(0).
-
Use More Robust Ligands: Bulky, electron-donating phosphines (like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium, reducing the likelihood of dissociation and aggregation.[1][5]
-
Heterogeneous Catalysts: For large-scale or flow chemistry applications, consider using a supported palladium catalyst, such as palladium on charcoal (Pd/C), which can be more resistant to aggregation and easier to remove after the reaction.[13][14]
References
-
Sonogashira Coupling - Chemistry LibreTexts . (2024). Available at: [Link]
-
Sonogashira coupling - Wikipedia . (n.d.). Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu . (n.d.). Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 . (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Available at: [Link]
-
The Sonogashira coupling reaction mechanism - ResearchGate . (n.d.). Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database . (2008). Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters . (2020). ACS Publications. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments . (n.d.). MDPI. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC . (n.d.). NIH. Available at: [Link]
-
Ligand-free copper(I)-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes . (2009). ElectronicsAndBooks. Available at: [Link]
-
Palladium-catalyzed Sonogashira reactions of aryl amines with alkynes via in situ formation of arenediazonium salts - OUCI . (n.d.). Available at: [Link]
-
Recent Advances in Sonogashira Reactions - ResearchGate . (2011). Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters . (2003). ACS Publications. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC . (n.d.). NIH. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal . (n.d.). Available at: [Link]
-
Substituted arene synthesis by alkynylation - Organic Chemistry Portal . (n.d.). Available at: [Link]
-
Sonogashira cross-coupling reactions from alkynes 6-9 - ResearchGate . (n.d.). Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate . (2020). Available at: [Link]
-
Highly E-Selective and Enantioselective Michael Addition to Electron-Deficient Internal Alkynes Under Chiral Iminophosphorane Catalysis - PubMed . (2015). Available at: [Link]
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. - SciSpace . (2003). Available at: [Link]
-
Michael addition of different aromatic amines to electron-deficient alkenes - ResearchGate . (2020). Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). Royal Society of Chemistry. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal . (2006). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Highly E-Selective and Enantioselective Michael Addition to Electron-Deficient Internal Alkynes Under Chiral Iminophosphorane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. (PDF) Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003) | Zoltán Novák | 2 Citations [scispace.com]
Technical Support Center: Removal of Copper Catalysts from Alkyne Reactions
Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who utilize copper-catalyzed alkyne reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Sonogashira coupling. Our goal is to provide in-depth, actionable advice to help you navigate the critical step of removing residual copper catalysts from your reaction mixtures, ensuring the purity and safety of your final compounds.
This center is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind each purification strategy, offering not just protocols but a deeper understanding of the principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual copper so critical, especially in drug development?
The removal of residual copper is paramount for several reasons, centering on toxicology, catalytic activity, and regulatory compliance.
-
Toxicological Concerns: Copper, while an essential trace element, can be toxic at elevated concentrations, potentially causing damage to the central nervous system, kidneys, and liver.[1][2] For active pharmaceutical ingredients (APIs), minimizing metal impurities is a fundamental aspect of patient safety.
-
Downstream Reaction Interference: Residual copper can interfere with subsequent synthetic steps. For instance, it can promote undesired side reactions, such as the Glaser-Hay homocoupling of terminal alkynes in Sonogashira reactions, or catalyze the decomposition of sensitive functional groups.[3]
-
Product Stability: Trace metals can sometimes impact the long-term stability of the final compound, leading to degradation and reduced shelf-life.
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[4][5] Adhering to these limits is a non-negotiable aspect of pharmaceutical manufacturing.[6][7]
According to the ICH Q3D guidelines, copper is classified as a Class 3 element with relatively low toxicity. The permitted daily exposure (PDE) limits are set based on the route of administration.[6]
| Route of Administration | Permitted Daily Exposure (PDE) in µ g/day |
| Oral | 3400[8] |
| Parenteral | 340[8] |
| Inhalation | 34[8] |
Table 1: ICH Q3D Permitted Daily Exposure Limits for Copper.
Achieving these low levels necessitates a robust and validated purification strategy.
Q2: What are the primary strategies for removing copper catalysts from a reaction mixture?
There are four main strategies, each with its own set of advantages and disadvantages. The optimal choice depends on the specific characteristics of your reaction system, including the solvent, the nature of your product, and the scale of the reaction.
-
Liquid-Liquid Extraction (Aqueous Wash): This is often the first and simplest approach. It involves washing the organic reaction mixture with an aqueous solution containing a chelating agent.
-
Precipitation: This method involves adding a reagent that forms an insoluble salt with copper, which can then be removed by filtration.
-
Solid-Phase Scavenging: This technique uses functionalized solid supports (resins) that selectively bind to the copper, which is then removed by simple filtration.[9][10]
-
Chromatography: Standard purification techniques like silica gel column chromatography can be effective, but are often considered a last resort for bulk removal due to cost and scalability issues.
Q3: How do I select the most appropriate copper removal method for my specific reaction?
Selecting the right method requires a logical approach based on your experimental parameters. The following decision tree can guide your choice.
Sources
- 1. iwaponline.com [iwaponline.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
characterization of impurities in 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol. As Senior Application Scientists, we have compiled this information to address common challenges and ensure the integrity of your synthetic processes.
Troubleshooting Guide: Impurity Characterization and Mitigation
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved via a Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed cross-coupling of an aryl halide with propargyl alcohol. While generally efficient, this reaction can be prone to the formation of specific impurities that can complicate purification and impact downstream applications.
Q1: My reaction mixture shows a significant byproduct with a mass corresponding to a dimer of propargyl alcohol. What is this impurity and how can I minimize it?
This is a very common issue and the impurity you are observing is likely 1,5-hexadiyne-3,4-diol, the result of a Glaser-Hay homocoupling of propargyl alcohol. This side reaction is a well-documented challenge in Sonogashira couplings.[1]
Causality: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of oxygen.
Troubleshooting and Mitigation Strategies:
-
Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalysts. Maintain a positive pressure of the inert gas throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[1] These methods often employ specific palladium catalysts and ligands that facilitate the coupling without the need for a copper co-catalyst.
-
Slow Addition of Propargyl Alcohol: Adding the propargyl alcohol slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Base: The choice of amine base can influence the extent of homocoupling. While triethylamine is common, exploring other bases like diisopropylamine (DIPA) may be beneficial.
Q2: I am observing an impurity with a mass corresponding to the homocoupling of my aryl halide. How can this be addressed?
The formation of a biaryl impurity, in this case, 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl, can occur, particularly if a Grignard-based synthesis is attempted or if there are issues with the Sonogashira catalytic cycle.
Causality: In Grignard reactions, a Wurtz-type coupling between the Grignard reagent and unreacted aryl halide is a known side reaction. In Sonogashira reactions, side reactions involving the palladium catalyst can sometimes lead to biaryl formation, although this is generally less common than alkyne homocoupling.
Troubleshooting and Mitigation Strategies:
-
Reaction Temperature: For Grignard reactions, maintaining a lower reaction temperature can help to minimize the rate of the Wurtz-type coupling.
-
Purity of Magnesium: When preparing a Grignard reagent, ensure the magnesium turnings are of high purity and are properly activated.
-
Catalyst Integrity (Sonogashira): Ensure the palladium catalyst is active and that the catalytic cycle is proceeding efficiently. Deactivated catalyst can lead to side reactions.
Q3: My final product is difficult to purify, showing several minor, unidentified impurities in the HPLC analysis. What are the likely sources and how can I identify them?
Minor impurities can arise from various sources, including starting materials, intermediates, and degradation products. A systematic approach is crucial for their identification and elimination.
Potential Sources and Identification Strategy:
| Potential Impurity Source | Characterization Techniques | Mitigation Strategies |
| Starting Materials | GC-MS or LC-MS analysis of the starting aryl halide and propargyl alcohol. | Use high-purity, commercially available starting materials or purify them before use. |
| Reaction Intermediates | LC-MS/MS can be used to identify and fragment potential intermediates to elucidate their structure. | Optimize reaction conditions (temperature, reaction time) to ensure complete conversion to the final product. |
| Degradation Products | Stress testing of the final product (e.g., exposure to heat, light, acid, or base) followed by HPLC or LC-MS analysis can help to identify potential degradants. | Store the final product under appropriate conditions (e.g., protected from light, at a low temperature). |
| Solvent-Related Impurities | GC-MS is ideal for identifying residual solvents. | Ensure proper drying of the final product under vacuum. |
Analytical Workflow for Impurity Identification:
A robust analytical workflow is essential for characterizing unknown impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for initial detection and molecular weight determination. For structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are invaluable.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the Sonogashira cross-coupling reaction. This reaction offers a direct and efficient way to form the carbon-carbon bond between the aryl group and the alkyne. The typical reactants are 1-bromo- or 1-iodo-3,5-bis(trifluoromethyl)benzene and propargyl alcohol, catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.
Q2: What are the key parameters to control in the Sonogashira coupling to ensure high yield and purity?
Several factors are critical for a successful Sonogashira coupling:
-
Catalyst System: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency.
-
Inert Atmosphere: As mentioned, maintaining an oxygen-free environment is crucial to prevent the homocoupling of propargyl alcohol.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.
-
Base: An amine base, typically triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction.
Q3: Are there alternative synthetic methods to the Sonogashira coupling?
While the Sonogashira reaction is the most common, an alternative approach could involve a Grignard reaction. This would entail the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with propargyl aldehyde. However, this method may present its own set of challenges, including the potential for Wurtz-type coupling of the Grignard reagent.
Q4: What are the recommended purification techniques for the final product?
Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is typically effective in separating the desired product from unreacted starting materials and byproducts.
Visualizing the Synthetic Landscape
Diagram of the Synthetic Pathway and Potential Impurity Formation:
Caption: Synthetic pathways and common impurities.
References
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
Sources
improving yield in the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol derivatives
Answering the call of complex chemistries, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol and its derivatives. The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety make it a privileged structure in medicinal chemistry, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] However, its synthesis, particularly the formation of the carbon-carbon bond between the aryl group and the propargylic alcohol, is not without its challenges.
This guide moves beyond simple protocols to offer a deep dive into the mechanistic underpinnings of the synthesis, providing robust troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, our goal is to empower you with the causal logic behind experimental choices, transforming potential setbacks into opportunities for optimization and discovery.
Core Synthetic Strategy: The Sonogashira Coupling
The most direct and widely employed method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[3][4][5] This reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (1-halo-3,5-bis(trifluoromethyl)benzene), catalyzed by a palladium complex and a copper(I) co-catalyst.
Reaction Scheme:
While elegant, this reaction is a delicate interplay of two catalytic cycles. Understanding potential failure points is the first step toward achieving high-yield, reproducible results.
Troubleshooting Guide: From Low Yields to Purified Product
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits and where should I start my investigation?
A1: Consistently low yields in a Sonogashira coupling are typically traced back to one of three areas: (1) Inefficient Catalysis , (2) Competing Side Reactions , or (3) Sub-optimal Reaction Conditions . A logical diagnostic workflow is essential.
First, scrutinize your reaction for evidence of the most common side reaction: homocoupling of propargyl alcohol (see Q2). If significant homocoupling is observed, your primary focus should be on rigorously excluding oxygen.
If homocoupling is minimal but the aryl halide starting material remains largely unconsumed (as determined by TLC or LC-MS analysis of a reaction aliquot), the issue likely lies with catalyst activity. The palladium catalyst may be inactive or its turnover may be inhibited.
Finally, if both starting materials are consumed but the desired product yield is still low, this points toward product degradation or the formation of other, less obvious byproducts, warranting a re-evaluation of the reaction conditions (e.g., temperature, reaction time).
Below is a workflow to guide your troubleshooting process.
Q2: I'm observing a significant byproduct with a mass roughly double that of my propargyl alcohol starting material. What is it and how can I prevent it?
A2: This is the classic signature of Glaser homocoupling , an oxidative dimerization of the terminal alkyne.[6] In the presence of oxygen, the copper(I) co-catalyst is oxidized to copper(II), which facilitates the coupling of two molecules of propargyl alcohol to form hexa-2,4-diyne-1,6-diol. This side reaction consumes your alkyne, directly reducing the maximum possible yield.
Mechanism of Homocoupling: The copper acetylide intermediate, which is essential for the main Sonogashira cycle, is susceptible to oxidation. This unwanted pathway is a primary reason why rigorous exclusion of atmospheric oxygen is critical for this reaction.
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: The single most effective preventative measure is to thoroughly remove dissolved oxygen from your solvent and reaction mixture. Standard procedure involves multiple (at least 3) "freeze-pump-thaw" cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalysts. Maintaining a positive pressure of inert gas throughout the reaction is mandatory.[4]
-
Use a Copper-Free Protocol: In cases where oxygen sensitivity is a persistent issue, switching to a copper-free Sonogashira protocol can be highly effective.[4][7] These methods often require a slightly higher reaction temperature or a more specialized palladium/ligand system but completely eliminate the primary pathway for Glaser coupling.
-
Controlled Addition of Alkyne: Adding the propargyl alcohol slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
Q3: The reaction stalls before the 1-bromo-3,5-bis(trifluoromethyl)benzene is fully consumed. How can I improve catalyst performance and drive the reaction to completion?
A3: Incomplete conversion when homocoupling is not the issue points directly to a problem in the palladium catalytic cycle. The 3,5-bis(trifluoromethyl)phenyl group is strongly electron-withdrawing, which makes the oxidative addition step to the Pd(0) center generally facile. Therefore, the rate-limiting step or catalyst deactivation is likely occurring elsewhere in the cycle.
The Sonogashira Catalytic Cycle and Potential Failure Points:
Strategies to Enhance Catalyst Efficacy:
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient, electron-rich and sterically bulky phosphine ligands can accelerate the reductive elimination step and stabilize the Pd(0) intermediate.[5] Consider screening ligands such as XPhos or SPhos if using a Pd(OAc)₂ or Pd₂(dba)₃ precursor.
-
Base Selection: The base is not merely a stoichiometric reagent; it plays a crucial role in regenerating the active catalyst and deprotonating the alkyne. Triethylamine (Et₃N) is a common choice as it can also serve as the solvent.[7] However, if solubility is an issue or a stronger base is needed, alternatives like diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ can be explored, though this will necessitate a different solvent (e.g., THF, Dioxane, DMF).
-
Temperature Control: While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than iodides and may require gentle heating (40-60 °C) to achieve a reasonable reaction rate.[4][8] However, excessive heat can promote catalyst decomposition and other side reactions. Monitor the reaction closely and apply the minimum heat necessary for steady conversion.
| Parameter | Recommendation for Ar-Br | Recommendation for Ar-I | Rationale |
| Pd Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Aryl bromides are less reactive, requiring higher catalyst loading.[4] |
| Cu(I) Co-catalyst | 0.5-1 eq of Pd | 0.5-1 eq of Pd | Acts catalytically; excess can promote homocoupling. |
| Base | Et₃N or DIPEA | Et₃N or DIPEA | Must be non-nucleophilic and strong enough to deprotonate the alkyne. |
| Temperature | 40-60 °C | Room Temp - 40 °C | Higher energy is needed for the oxidative addition of Ar-Br.[8] |
Q4: Purification is proving difficult, and I'm losing a lot of product during workup and chromatography. What are the best practices?
A4: The propargylic alcohol product is polar, which can lead to challenges during extraction and chromatography. Furthermore, residual palladium and copper catalysts can complicate purification and discolor the final product.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial as it complexes with and removes the bulk of the copper salts. Follow this with a brine wash.
-
Removal of Palladium: If the crude product is dark, this often indicates residual palladium. This can be removed by filtering the organic solution through a short plug of silica gel, celite, or a specialized palladium scavenger.
-
Column Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increase the polarity. The 3,5-bis(trifluoromethyl)phenyl group is very non-polar, while the alcohol is polar. This dichotomy allows for good separation. The non-polar homocoupling byproduct (if present) and any remaining aryl bromide will elute first, followed by your desired product.
-
Avoid Decomposition: Propargyl alcohols can be sensitive to heat and acid.[9][10] When concentrating the product after chromatography, use a rotary evaporator at a moderate temperature (<40 °C) and avoid concentrating to complete dryness if possible, as this can lead to decomposition.[9]
Frequently Asked Questions (FAQs)
-
FAQ1: Can I use 1-chloro-3,5-bis(trifluoromethyl)benzene?
-
While possible, aryl chlorides are significantly less reactive than bromides or iodides in Sonogashira couplings.[4] A successful reaction would require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands) and likely higher reaction temperatures, which increases the risk of side reactions.[11][12] For laboratory-scale synthesis, the iodo or bromo analogues are strongly preferred.
-
-
FAQ2: What is the optimal base and solvent system?
-
For simplicity and efficacy, using triethylamine (Et₃N) as both the base and the solvent is a very common and effective starting point.[7] If the starting aryl halide has poor solubility in Et₃N, a co-solvent like THF or Dioxane can be added. Ensure all solvents are anhydrous and have been properly degassed.
-
-
FAQ3: How do I properly degas my reaction mixture?
-
Freeze-Pump-Thaw: For small-scale reactions (<100 mL), this is the most thorough method. Freeze the solvent/reagent mixture in a Schlenk flask using liquid nitrogen. Once solid, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the mixture to thaw completely. The bubbles released are dissolved gases. Repeat this cycle at least three times before backfilling with an inert gas.
-
Inert Gas Sparging: For larger volumes, bubble a steady stream of argon or nitrogen through the solvent via a long needle for 30-60 minutes. While less rigorous than freeze-pump-thaw, it is often sufficient.
-
Reference Protocols
Protocol 1: Standard Sonogashira Coupling of 1-bromo-3,5-bis(trifluoromethyl)benzene
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Seal the flask with a septum, and evacuate and backfill with dry argon three times.
-
Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (e.g., in a 2:1 ratio) via cannula or syringe.
-
Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv) and propargyl alcohol (1.2 equiv) via syringe.
-
Stir the mixture at 45 °C under a positive pressure of argon and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Follow the purification steps outlined in Q4.
Protocol 2: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.025 equiv) and a suitable phosphine ligand like XPhos (0.05 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or Dioxane).
-
Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), propargyl alcohol (1.5 equiv), and a suitable base such as triethylamine (4.0 equiv).[7]
-
Heat the reaction to 50-80 °C and monitor for completion.
-
Cool the reaction and perform an aqueous workup, followed by chromatography as described in Q4.
By understanding the mechanistic nuances and potential pitfalls of the Sonogashira reaction, researchers can systematically troubleshoot and optimize the synthesis of these valuable fluorinated building blocks, paving the way for advancements in drug discovery and materials science.
References
- US2527358A - Process of purifying propargyl alcohol.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
- Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.
- Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507.
- Sonogashira coupling. In Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- US20030109757A1 - Method for separation and recovery of propargyl alcohol.
- The Sonogashira Coupling. A student-written review.
- Anand, R. V., & Sureshan, K. M. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 11(18), 4140–4143.
- Sonogashira Coupling. YouTube.
- Product Class 3: Propargylic Alcohols. Science of Synthesis.
- Parmar, D., & Ali, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Reactions, 1(1), 39-65.
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. ChemAnalyst.
- Sonogashira Coupling. Chemistry LibreTexts.
- Basnet, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- Al-Zoubi, R. M., et al. (2014). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of Organic Chemistry, 79(14), 6524–6537.
- Basnet, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.
- This compound. Fluorochem.
- This compound.
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
- (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. DSpace [repository.kaust.edu.sa]
- 8. youtube.com [youtube.com]
- 9. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. datapdf.com [datapdf.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol Derivatives
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques for the characterization of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol and its derivatives. These molecules are of significant interest in medicinal chemistry and materials science, often serving as critical building blocks for complex therapeutic agents and functional materials. Their unique structure, featuring a sterically demanding and electron-withdrawing aromatic ring coupled with a reactive propargyl alcohol moiety, necessitates a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment.
This document moves beyond simple data reporting, explaining the causality behind experimental choices and providing field-proven insights into data interpretation. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Molecular Architecture and its Spectroscopic Implications
The parent compound, this compound, possesses several key structural features that give rise to characteristic spectroscopic signatures. Understanding this architecture is fundamental to interpreting the data derived from various analytical techniques.
-
The Aromatic System: The 1,3,5-trisubstituted phenyl ring provides a rigid scaffold. The two powerful electron-withdrawing trifluoromethyl (-CF₃) groups significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The Propargyl Moiety: The internal alkyne (C≡C) linkage is a key functional group with distinct vibrational modes in Infrared (IR) spectroscopy.
-
The Primary Alcohol: The hydroxyl (-OH) and methylene (-CH₂OH) groups are crucial sites for derivatization. Their presence is readily confirmed by IR and NMR, and their reactivity can be monitored spectroscopically.
Below is a diagram illustrating the fundamental structure and numbering of the parent compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural assignment of these derivatives, providing detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus. A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.
Expertise & Experience: Why a Multi-NMR Approach is Critical
While ¹H NMR provides the initial map of proton environments, the complexity of the aromatic region and the presence of fluorine demand a more rigorous approach. ¹³C NMR confirms the carbon backbone and, crucially, reveals C-F coupling, which is definitive proof of the trifluoromethyl groups' positions. ¹⁹F NMR serves as a direct and highly sensitive probe for the -CF₃ groups, acting as a clean indicator of purity and successful incorporation of the fluorinated moiety. Without all three, structural assignment remains ambiguous.
Proton (¹H) NMR Spectroscopy
Expected Data Interpretation:
-
Aromatic Protons (δ 7.5 - 8.5 ppm): The 3,5-disubstitution pattern gives rise to a simple and highly characteristic signal pattern. The two equivalent protons at the C2' and C6' positions typically appear as a sharp singlet (or a very narrowly split multiplet), while the single proton at the C4' position appears as a separate singlet further downfield due to the deshielding effect of the adjacent -CF₃ groups.[1][2]
-
Methylene Protons (δ ~4.5 ppm): The two protons on the carbon adjacent to the oxygen (C1) typically appear as a doublet, coupled to the hydroxyl proton. The exact chemical shift is sensitive to the solvent and concentration.
-
Hydroxyl Proton (δ variable): The alcohol proton signal is a broad singlet whose chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
Carbon (¹³C) NMR Spectroscopy
Expected Data Interpretation:
-
Aromatic Carbons (δ 120 - 140 ppm):
-
C-CF₃ Carbons (C3'/C5'): These carbons exhibit a strong quartet splitting pattern (¹JCF ≈ 270-274 Hz) due to coupling with the three fluorine atoms.[3]
-
CF₃ Carbons: The carbon atoms of the trifluoromethyl groups themselves appear as a strong quartet around δ 123 ppm (¹JCF ≈ 274 Hz).[3]
-
Other Aromatic Carbons: The remaining aromatic carbons (C1', C2', C4', C6') will show smaller couplings to the fluorine atoms (²JCF, ³JCF), which can be complex but are highly diagnostic.[4]
-
-
Alkynyl Carbons (δ ~80-90 ppm): Two distinct signals are expected for the two sp-hybridized carbons of the alkyne. The carbon attached to the aromatic ring (C2) will be further downfield than the one attached to the methylene group (C3).
-
Methylene Carbon (δ ~50-60 ppm): A single signal for the -CH₂OH carbon.
Fluorine (¹⁹F) NMR Spectroscopy
Expected Data Interpretation:
-
Trifluoromethyl Groups (δ ~ -63 ppm): ¹⁹F NMR is exceptionally straightforward for this compound class. The six equivalent fluorine atoms of the two -CF₃ groups will produce a single, sharp singlet. The absence of other fluorine signals is a strong indicator of high purity. This technique is highly sensitive to any impurities containing fluorine.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is useful for better resolution of hydroxyl protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as the spectrometer is referenced internally, but an external standard like CFCl₃ can be used for absolute referencing if required.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires only a few scans.
-
-
Validation (D₂O Exchange): To confirm the -OH proton signal, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the hydroxyl proton peak validates its assignment.
Caption: Standard workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable, rapid technique for identifying key functional groups. Its primary utility lies in confirming the presence of the hydroxyl and alkyne moieties and monitoring reactions involving these groups (e.g., esterification, oxidation).
Expertise & Experience: The Value of ATR-FTIR
For routine analysis, Attenuated Total Reflectance (ATR) is superior to traditional methods like KBr pellets or Nujol mulls. It requires minimal sample preparation (a small amount of solid is placed directly on the crystal), is non-destructive, and provides high-quality spectra in seconds. This speed is invaluable for high-throughput screening of derivatives or for quickly confirming the outcome of a synthetic step at the bench.
Expected Data Interpretation:
-
O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the alcohol.[5] The broadness is a key diagnostic feature.
-
Aromatic C-H Stretch (Weak, ~3000-3100 cm⁻¹): Signals in this region confirm the presence of the aromatic ring.
-
Alkyne C≡C Stretch (Weak to Medium, ~2200-2260 cm⁻¹): The internal alkyne stretch is often weak but sharp. Its presence is a crucial piece of evidence for the core structure. A study on propargylic alcohols notes characteristic bands in this region.[6]
-
C-F Stretches (Strong, ~1100-1350 cm⁻¹): The C-F bonds of the trifluoromethyl groups produce very strong, complex absorptions in the fingerprint region. These bands are highly characteristic of trifluoromethyl-substituted aromatic compounds.[4]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum. The process usually takes less than a minute.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electrospray Ionization (ESI) is a common soft ionization technique suitable for these moderately polar molecules.
Expertise & Experience: High Resolution for Unambiguous Formula
Low-resolution MS can only provide the nominal mass. For compounds containing fluorine, which has a non-integer mass, High-Resolution Mass Spectrometry (HRMS) is essential. HRMS provides the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula. This is a critical self-validating step, as it can distinguish the target compound from isomers or impurities with the same nominal mass but different elemental compositions.
Expected Data Interpretation:
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): In ESI-MS positive ion mode, the most prominent peak will often be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For the parent compound (C₁₁H₆F₆O, MW = 270.17), these would appear at m/z 271.04 and 293.02, respectively.
-
Fragmentation Patterns: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for propargylic alcohols is the loss of water ([M-H₂O]⁺), which would result in a peak at m/z 253.03. Fragmentation involving the trifluoromethyl groups is also possible. The fragmentation of trifluoromethyl-substituted aromatics often involves complex rearrangements.[7][8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Caption: Common ionization and fragmentation pathways in ESI-MS.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the phenylacetylene core.
Expected Data Interpretation:
-
Absorption Maxima (λₘₐₓ): Phenylacetylene itself shows a primary absorption band around 236 nm.[9][10] The substitution with two trifluoromethyl groups is expected to cause a slight shift in the absorption maxima. The spectrum will likely show multiple bands corresponding to π→π* transitions of the aromatic system. While not as structurally informative as NMR or MS, it is a valuable tool for quantitative analysis (using the Beer-Lambert law) and for confirming the integrity of the chromophore in a series of derivatives.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range (10⁻⁴ to 10⁻⁶ M).
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| ¹H NMR | H-H connectivity, electronic environment of protons, stereochemistry. | High resolution, excellent for detailed structural analysis. | Signal overlap can occur, -OH peak is variable. | 5-10 mg, soluble |
| ¹³C NMR | Carbon backbone, presence of quaternary carbons, C-F coupling. | Unambiguous carbon count, diagnostic C-F quartets. | Low sensitivity, requires more sample or longer acquisition time. | 10-20 mg, soluble |
| ¹⁹F NMR | Direct detection of fluorine, purity assessment. | Very high sensitivity, simple spectrum (one peak), excellent for purity checks. | Provides limited structural information beyond the -CF₃ groups. | 1-5 mg, soluble |
| IR Spectroscopy | Presence of key functional groups (-OH, C≡C, C-F). | Fast, non-destructive (with ATR), excellent for reaction monitoring. | Not suitable for complete structure elucidation, complex fingerprint region. | <1 mg, solid or liquid |
| Mass Spec. (HRMS) | Exact molecular weight and molecular formula. | Extremely high accuracy and sensitivity, confirms elemental composition. | Provides little connectivity information without MS/MS fragmentation studies. | <0.1 mg, soluble |
| UV-Vis Spec. | Information on the conjugated π-system, quantitative analysis. | Excellent for quantitative measurements, simple and fast. | Provides limited structural detail, chromophore must be present. | <0.1 mg, soluble |
Conclusion
The comprehensive characterization of this compound derivatives is not achievable with a single technique. A synergistic approach is mandatory for ensuring scientific integrity. The process begins with rapid functional group identification using IR spectroscopy . This is followed by the core of the analysis: a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) to elucidate the precise atomic connectivity and confirm the presence and position of the critical trifluoromethyl groups. Finally, High-Resolution Mass Spectrometry provides the ultimate validation by confirming the exact molecular formula. UV-Vis spectroscopy serves as a complementary technique, particularly useful for quantitative studies. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this important class of molecules.
References
-
Wotiz, J. H., Miller, F. A., & Palchak, R. J. (1950). The Infrared Spectra of Propargylic Alcohols and Bromides. Journal of the American Chemical Society, 72(11), 5055–5057. Available at: [Link]
-
Borho, N., & Suhm, M. A. (2003). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. The Journal of Chemical Physics, 119(14), 7241–7246. Available at: [Link]
-
Ponomarev, D. A., & V'yunov, K. A. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 137(4). Available at: [Link]
-
Mani, D., et al. (2016). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. IDEALS. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra for propargyl alcohol embedded in helium nanodroplets. Available at: [Link]
-
ResearchGate. (n.d.). IR signal intensity vs the pressure of propargyl alcohol. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of phenylacetylene and CBr4. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea. Available at: [Link]
-
Pathak, T. P., et al. (2018). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 23(11), 2799. Available at: [Link]
-
Martínez, A., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 27(19), 6523. Available at: [Link]
-
Wang, H.-Y., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 27(8), 1357-1364. Available at: [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. Available at: [Link]
-
NIST Chemistry WebBook. (n.d.). Phenylethyne. Available at: [Link]
-
PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
- 9. PhotochemCAD | Phenylacetylene [photochemcad.com]
- 10. Phenylethyne [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol and Other Propargyl Alcohols
Introduction
Propargyl alcohols are a versatile class of organic compounds, serving as pivotal building blocks in the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials.[1][2] Their reactivity, centered around the hydroxyl group and the carbon-carbon triple bond, allows for a diverse range of chemical transformations.[3][4][5][6] This guide provides an in-depth comparison of the reactivity of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol with other propargyl alcohols. The distinguishing feature of this particular alcohol is the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring. These groups are anticipated to significantly modulate the electronic properties of the molecule, thereby influencing its behavior in key chemical reactions.
This document will explore the mechanistic underpinnings of several transformations common to propargyl alcohols, including the Meyer-Schuster rearrangement, the Nicholas reaction, and various transition-metal-catalyzed couplings. Through this lens, we will project the unique reactivity profile of this compound, offering a predictive analysis grounded in established principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of fluorinated propargyl alcohols in their synthetic endeavors.
The Influence of Electronic Effects on Reactivity
The chemical behavior of an aryl-substituted propargyl alcohol is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the phenyl ring, which can be relayed to the propargylic system. Conversely, electron-withdrawing groups (EWGs), such as the trifluoromethyl groups in this compound, significantly decrease the electron density of the aromatic ring and, by extension, the entire molecule.[7]
This polarization has several important consequences:
-
Acidity of the Hydroxyl Proton: The presence of strong EWGs enhances the acidity of the hydroxyl proton by stabilizing the corresponding alkoxide through induction.[8]
-
Stability of Cationic Intermediates: The formation of a propargyl cation, a key intermediate in many reactions, is destabilized by the presence of EWGs. These groups inductively pull electron density away from the cationic center, intensifying its positive charge.
-
Nucleophilicity of the Alkyne: The electron-poor nature of the alkyne in this compound is expected to render it less nucleophilic compared to its electron-rich counterparts.
These fundamental electronic effects will be a recurring theme in the comparative analysis of the following reactions.
Comparative Reactivity in Key Transformations
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound.[9][10][11][12] The reaction typically proceeds through a protonated alcohol, which then undergoes a 1,3-hydroxyl shift to form an allene intermediate that tautomerizes to the final product.[10]
Mechanistic Considerations: The rate-determining step is often the 1,3-shift of the protonated hydroxyl group, which can have significant cationic character in the transition state.
Comparative Analysis:
-
Electron-Rich Propargyl Alcohols: Propargyl alcohols bearing EDGs on the aryl ring are expected to undergo the Meyer-Schuster rearrangement more readily. The EDGs can stabilize the developing positive charge in the transition state, lowering the activation energy.
-
This compound: The potent electron-withdrawing nature of the two -CF₃ groups is predicted to significantly disfavor the formation of any cationic character at the propargylic position. Consequently, this substrate is expected to be considerably less reactive in the classic acid-catalyzed Meyer-Schuster rearrangement compared to unsubstituted or electron-rich analogs. Higher temperatures or stronger acids may be required to induce the rearrangement. However, transition-metal catalysis, particularly with gold or silver complexes, can offer a milder alternative that may be more effective for electron-deficient substrates.[13][14]
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement
The following is a general procedure for the gold-catalyzed Meyer-Schuster rearrangement, which may be a suitable starting point for the transformation of electron-deficient propargyl alcohols.
-
To a solution of the propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added a gold(I) catalyst, such as Ph₃PAuNTf₂ (2 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated carbonyl compound.
Logical Workflow for Meyer-Schuster Rearrangement
Caption: Workflow of the Meyer-Schuster Rearrangement.
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargyl cation through complexation with dicobalt octacarbonyl (Co₂(CO)₈).[15][16] This allows for the subsequent addition of a wide range of nucleophiles, followed by oxidative demetallation to yield the substituted alkyne.[17][18]
Mechanistic Considerations: The key step is the formation of the stable dicobalt hexacarbonyl-stabilized propargylic cation. The positive charge in this intermediate is significantly delocalized onto the cobalt-carbonyl moiety, making its formation less sensitive to the electronic nature of the propargyl alcohol substituents compared to the uncatalyzed formation of a propargyl cation.[15]
Comparative Analysis:
-
Electron-Rich Propargyl Alcohols: While the reaction is generally robust, propargyl alcohols with EDGs may facilitate the initial formation of the cationic intermediate.
-
This compound: The Nicholas reaction is expected to be a highly effective method for the functionalization of this compound. The strong destabilizing effect of the -CF₃ groups on a naked propargyl cation is largely circumvented by the formation of the cobalt-stabilized intermediate. This reaction, therefore, provides a powerful tool for introducing nucleophiles at the propargylic position of this electron-deficient substrate, a transformation that would be challenging under standard Sₙ1 conditions.
Experimental Protocol: Nicholas Reaction
The following is a representative procedure for the Nicholas reaction.[17]
-
To a stirred solution of the propargyl alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added dicobalt octacarbonyl (1.1 mmol).
-
The mixture is stirred for 1-2 hours, during which the color changes from orange to dark red, indicating the formation of the cobalt-alkyne complex.
-
The reaction is cooled to -78 °C, and a Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) is added, followed by the nucleophile (1.5 mmol).
-
The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude cobalt complex is dissolved in acetone, and an oxidizing agent (e.g., ceric ammonium nitrate, CAN) is added to effect demetallation.
-
The mixture is stirred until the reaction is complete (monitored by TLC), and the solvent is removed.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the product is isolated from the organic phase and purified by column chromatography.
Nicholas Reaction Mechanism
Caption: Mechanistic overview of the Nicholas Reaction.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Propargyl alcohols can participate in a variety of cross-coupling reactions, with the Sonogashira and A³ (Aldehyde-Alkyne-Amine) couplings being prominent examples.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[19][20][21] While the hydroxyl group of the propargyl alcohol is not directly involved in the coupling, the electronic nature of the alkyne can influence the reaction.
Comparative Analysis:
-
Electron-Rich Propargyl Alcohols: The terminal proton of these alcohols is more acidic, and the alkyne is more nucleophilic, which can facilitate the catalytic cycle.
-
This compound: The electron-withdrawing -CF₃ groups will increase the acidity of the terminal alkyne proton, which should facilitate the deprotonation step to form the copper acetylide intermediate. However, the overall electron-poor nature of the alkyne might slightly decrease its reactivity in the subsequent transmetalation step to palladium. Nevertheless, the Sonogashira coupling is generally a very efficient reaction and is expected to proceed well with this substrate.
Experimental Protocol: Sonogashira Coupling [22][23]
-
To a flask containing the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) is added a solution of the propargyl alcohol (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and diisopropylamine).
-
The mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the coupled product.
The A³ coupling is a three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine.[24][25][26] The reaction is typically catalyzed by a metal salt, often derived from copper, gold, or silver.[24]
Comparative Analysis:
-
Electron-Rich Propargyl Alcohols: These substrates are generally reactive in A³ couplings.
-
This compound: The enhanced acidity of the terminal alkyne proton in this molecule is a significant advantage for the A³ coupling. The formation of the metal acetylide, a key intermediate, is facilitated by the ease of deprotonation.[27] Therefore, this compound is predicted to be an excellent substrate for the A³ coupling, potentially reacting faster or under milder conditions than its electron-rich counterparts.
Experimental Protocol: Copper-Catalyzed A³ Coupling
-
To a mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and a copper catalyst (e.g., CuBr, 5 mol%) in a solvent (e.g., toluene or water) is added the terminal alkyne (1.2 mmol).
-
The reaction mixture is stirred at a specified temperature (from room temperature to reflux) for the required time.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.
Data Summary
| Reaction | Reactivity of Electron-Rich Propargyl Alcohols | Predicted Reactivity of this compound | Rationale for Prediction |
| Meyer-Schuster Rearrangement | High | Low (under acidic conditions) | Destabilization of cationic intermediates by electron-withdrawing groups. |
| Nicholas Reaction | High | High | Stabilization of the propargyl cation by the cobalt complex overcomes electronic effects. |
| Sonogashira Coupling | High | High | Increased acidity of the terminal alkyne proton facilitates the formation of the metal acetylide. |
| A³ Coupling | High | Very High | Enhanced acidity of the terminal alkyne proton promotes the formation of the key metal acetylide intermediate. |
Conclusion
The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts a unique and predictable reactivity profile to this compound. While reactions that proceed through uncatalyzed cationic intermediates, such as the classic Meyer-Schuster rearrangement, are expected to be sluggish, transformations that leverage the stabilization of intermediates (Nicholas reaction) or the enhanced acidity of the terminal alkyne proton (Sonogashira and A³ couplings) are predicted to be highly efficient. This makes this compound a valuable and versatile building block for the synthesis of complex, fluorinated molecules, particularly when the appropriate synthetic methodology is chosen. The experimental protocols provided herein serve as a robust starting point for the exploration and application of this and related propargyl alcohols in chemical synthesis.
References
-
Braga, A. L., et al. (2012). Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives. Synthesis, 44(08), 1131-1150. [Link]
-
NROChemistry. Nicholas Reaction. [Link]
-
Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
ResearchGate. Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives | Request PDF. [Link]
-
SynArchive. Meyer-Schuster Rearrangement. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. [Link]
-
ACS Publications. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. [Link]
-
Golden. Sonogashira coupling. [Link]
-
UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. [Link]
-
ResearchGate. a) Enantioconvergent intramolecular Nicholas reaction of propargylic alcohols. b) Interconversion of intermediate planar‐chiral dicobalt complexes. [Link]
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]
-
ResearchGate. Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. [Link]
-
RSC Publishing. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Nicholas reaction. [Link]
-
ResearchGate. Methods for Meyer‐Schuster rearrangement. [Link]
-
University of Windsor. The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. [Link]
-
ResearchGate. The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF. [Link]
-
NCBI. Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]
-
ResearchGate. Exploring propargyl alcohol leaving group. [Link]
-
ResearchGate. of substituent effects on the selectivity. EWG= electron‐withdrawing... [Link]
-
Wikipedia. A3 coupling reaction. [Link]
-
ACS Publications. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]
-
Organic Syntheses Procedure. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]
-
The Journal of Organic Chemistry. The mechanism of the Meyer-Schuster rearrangement. [Link]
-
ResearchGate. Copper Photoredox Catalyzed A3' Coupling of Arylamines, Terminal Alkynes, and Alcohols through a Hydrogen Atom Transfer Process. [Link]
-
Chemistry LibreTexts. 3.1: A3 Coupling Reaction. [Link]
-
Quora. What is the effect of electron withdrawing groups and electron donating groups on the acidity of alcohol? [Link]
-
Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. [Link]
-
NIH National Library of Medicine. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. [Link]
-
Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
Sources
- 1. rawsource.com [rawsource.com]
- 2. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 15. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. golden.com [golden.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 24. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. phytojournal.com [phytojournal.com]
- 27. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Bioorthogonal and Cross-Coupling Chemistry: Alternative Reagents to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Introduction: The Privileged Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The 3,5-bis(trifluoromethyl)phenyl group, in particular, has emerged as a "privileged" motif. Its potent electron-withdrawing nature, coupled with enhanced lipophilicity and metabolic stability, can profoundly improve a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4] The trifluoromethyl (CF3) groups can increase a drug's ability to cross biological membranes, enhance binding affinity through unique non-covalent interactions, and block common sites of metabolic degradation, often leading to a longer in vivo half-life.[1][2]
A widely utilized building block for introducing this valuable moiety is 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8).[5] Its terminal alkyne functionality makes it an ideal substrate for two of the most powerful reactions in a chemist's toolkit: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "Click Chemistry," and the palladium/copper-catalyzed Sonogashira cross-coupling.[6][7][8]
However, the specific constraints of a synthetic route or biological system may necessitate alternatives. Factors such as catalyst toxicity, functional group tolerance, or the need for different reactivity profiles can drive the search for other reagents. This guide provides a comprehensive comparison of viable alternatives, categorized by synthetic strategy, to empower researchers in selecting the optimal tool for their specific application.
Profiling the Core Reagent: this compound
This reagent serves as our benchmark. Its reactivity is dominated by the terminal alkyne, which is rendered more electrophilic by the potent inductive effect of the two CF3 groups on the phenyl ring. This electronic activation enhances its reactivity in both CuAAC and Sonogashira coupling reactions.
| Property | Value |
| CAS Number | 81613-61-8[5] |
| Molecular Formula | C11H6F6O |
| Molecular Weight | 268.16 g/mol |
| Primary Applications | Sonogashira Coupling, Azide-Alkyne "Click" Chemistry (CuAAC) |
Key Application 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, connecting the alkyne to aryl or vinyl halides.[7][8][9] The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.
Category A: Alternative Cross-Coupling Strategies
When the goal is simply to install the 3,5-bis(trifluoromethyl)phenyl moiety and the alkyne is not required, other powerful cross-coupling reactions are available. These methods offer different functional group tolerances and may be more suitable depending on the structure of the coupling partner.
| Reagent | Reaction | Typical Catalyst System | Key Advantages | Key Disadvantages |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, CsF) | High functional group tolerance; stable, easy-to-handle solid reagent; vast literature. | Boronic acids can undergo protodeboronation; requires stoichiometric base. |
| 3,5-Bis(trifluoromethyl)phenylmagnesium bromide | Kumada/Negishi Coupling | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂, NiCl₂(dppe)) | Highly reactive; useful for coupling with less reactive halides. | Grignard reagents are highly basic and moisture-sensitive; low functional group tolerance.[10] |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Heck, Stille, Buchwald-Hartwig, etc. | Varies by reaction (Pd catalysts are common) | Commercially available starting material for various couplings. | The coupling partner must contain the appropriate functionality (e.g., alkene, organotin). |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling 3,5-bis(trifluoromethyl)phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene/Water mixture (e.g., 4:1 v/v)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, 3,5-bis(trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a Suzuki coupling over a Sonogashira is often dictated by the desired final structure. If a biaryl linkage is the goal, the Suzuki reaction is superior due to its direct formation of a C(sp²)-C(sp²) bond. The mechanism, proceeding through oxidative addition, transmetalation with a boronate complex, and reductive elimination, avoids the need for a copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
Category B: Advanced Bioorthogonal Reagents
For applications in chemical biology, such as protein labeling or in vivo imaging, the cytotoxicity of copper catalysts is a significant drawback.[11] This has led to the development of "copper-free" click chemistry, which relies on strain-promoted azide-alkyne cycloaddition (SPAAC), and other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction.[12][13][14]
These strategies require modifying the target molecule not with a terminal alkyne, but with a strained cyclooctyne or a strained alkene. The 3,5-bis(trifluoromethyl)phenyl moiety would be attached to the corresponding azide or tetrazine partner.
| Reaction | Reagent Pair | Rate Constant (k₂) | Biocompatibility | Key Advantages | Key Disadvantages |
| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | ~10⁻² - 1 M⁻¹s⁻¹ | Excellent | Copper-free, highly bioorthogonal, stable products.[13] | Slower than IEDDA; synthesis of strained alkynes can be complex. |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | ~1 - 10⁶ M⁻¹s⁻¹[11] | Excellent | Extremely fast kinetics, catalyst-free, produces N₂ as the only byproduct.[] | Tetrazines can be sensitive to reduction; alkenes can have side reactions. |
Workflow: Protein Labeling using SPAAC
This workflow illustrates how to label a protein that has been metabolically engineered to contain an azide-functionalized amino acid.
Causality: The choice between SPAAC and IEDDA often comes down to kinetics. The exceptionally fast rates of IEDDA reactions are ideal for capturing transient biological events or for situations where low concentrations of reactants are necessary.[11][12] SPAAC, while slower, is often sufficient for many applications and the reagents can be more stable and easier to synthesize. The critical insight is that the "job" has changed from pure synthesis to synthesis within a complex biological milieu, prioritizing biocompatibility and reaction kinetics over yield and atom economy.
Decision-Making Framework
Choosing the right reagent requires a clear understanding of the experimental goals.
| If your primary goal is... | Consider using... | Rationale |
| Small molecule synthesis with a required alkyne handle | This compound | The benchmark reagent is ideal for its intended purpose in Sonogashira and CuAAC reactions. |
| Building a biaryl compound without an alkyne | 3,5-Bis(trifluoromethyl)phenylboronic acid (Suzuki) | Offers excellent functional group tolerance and uses stable, easy-to-handle reagents. |
| Coupling with a challenging or unreactive halide | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide (Kumada) | The high reactivity of the Grignard reagent can overcome difficult couplings, but with low functional group tolerance.[10] |
| Labeling biomolecules in living cells or in vivo | An azide/tetrazine partner + a strained alkyne/alkene | Avoids cytotoxic copper catalysts and offers the bioorthogonality required for biological systems.[13] |
| Extremely rapid labeling at low concentrations | Tetrazine/TCO pair (IEDDA) | The kinetics of IEDDA are among the fastest known bioorthogonal reactions, ideal for demanding biological applications.[11][] |
Conclusion
While this compound remains a valuable and highly effective building block, it is part of a much larger ecosystem of chemical tools. By understanding the mechanistic nuances and practical advantages of alternative cross-coupling strategies like the Suzuki reaction and advanced bioorthogonal methods like SPAAC and IEDDA, researchers can make more informed decisions. The optimal choice is not determined by a single "best" reagent, but by a careful consideration of the specific chemical or biological question being addressed. This strategic approach to reagent selection is critical for accelerating progress in drug discovery, chemical biology, and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Vertex AI Search. [Accessed Jan 17, 2026].
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Accessed Jan 17, 2026].
- Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. [Accessed Jan 17, 2026].
- ADC Review. What is Click Chemistry?. ADC Review. [Accessed Jan 17, 2026].
- International Journal of Current Science and Technology. A Recent Concept of Importance: Click Chemistry. International Journal of Current Science and Technology. [Accessed Jan 17, 2026].
- BroadPharm. What is Click Chemistry?. BroadPharm. [Accessed Jan 17, 2026].
- Sigma-Aldrich. Fluorinated Building Blocks. Sigma-Aldrich. [Accessed Jan 17, 2026].
- Bio-Synthesis. Click Chemistry - A Review. Bio-Synthesis. [Accessed Jan 17, 2026].
- International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. [Accessed Jan 17, 2026].
- Wikipedia. Sonogashira coupling. Wikipedia. [Accessed Jan 17, 2026].
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Accessed Jan 17, 2026].
- Wechem. Design and biological activity of trifluoromethyl containing drugs. Wechem. [Accessed Jan 17, 2026].
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Accessed Jan 17, 2026].
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Accessed Jan 17, 2026].
- NIH. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. NIH. [Accessed Jan 17, 2026].
- BOC Sciences. Common Click Chemistry Reactions - Bioconjugation. BOC Sciences. [Accessed Jan 17, 2026].
- Wikipedia. Copper-free click chemistry. Wikipedia. [Accessed Jan 17, 2026].
- Wikipedia. Click chemistry. Wikipedia. [Accessed Jan 17, 2026].
- Sigma-Aldrich. Click Chemistry Reagents Overview. Sigma-Aldrich. [Accessed Jan 17, 2026].
- ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Beilstein Journal of Organic Chemistry. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. [Accessed Jan 17, 2026].
- PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Accessed Jan 17, 2026].
- Echemi. This compound Safety Data Sheets. Echemi. [Accessed Jan 17, 2026].
- CymitQuimica. 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. CymitQuimica. [Accessed Jan 17, 2026].
- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Accessed Jan 17, 2026].
- Sigma-Aldrich. This compound. Sigma-Aldrich. [Accessed Jan 17, 2026].
- MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Accessed Jan 17, 2026].
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Accessed Jan 17, 2026].
- RSC Publishing. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. [Accessed Jan 17, 2026].
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. equationchemical.com [equationchemical.com]
- 6. Click Chemistry - A Review [biosyn.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. adcreview.com [adcreview.com]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of Novel Compounds Derived from 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the potential biological activities of novel compounds synthesized from the precursor 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with therapeutic potential. The unique structural feature of the 3,5-bis(trifluoromethyl)phenyl group often imparts potent and specific biological activities.
The trifluoromethyl groups are strong electron-withdrawing groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. They can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide will explore the reported biological activities of compounds bearing this moiety, offering a comparative perspective to aid in the design and development of new therapeutic agents.
Table of Contents
-
Introduction to the 3,5-Bis(trifluoromethyl)phenyl Moiety
-
Comparative Biological Activities
-
Anticancer Activity
-
Antimicrobial Activity
-
Other Potential Therapeutic Areas
-
-
Experimental Protocols
-
General Synthesis of Derivatives
-
In Vitro Cytotoxicity Assay
-
-
Mechanism of Action: A Proposed Pathway
-
References
Introduction to the 3,5-Bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a variety of biologically active compounds. Its presence can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to interact with biological targets. The propargyl alcohol, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives, including triazoles, pyrazoles, and other heterocyclic systems, which have shown promise in various therapeutic areas.
Comparative Biological Activities
Anticancer Activity
Several studies have highlighted the potent anticancer activity of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. These compounds often exhibit cytotoxicity against a range of cancer cell lines.
Table 1: Comparative in Vitro Cytotoxicity (IC₅₀, µM) of Selected Compounds
| Compound Class | Cancer Cell Line | Compound A (Example) | Compound B (Comparator) | Doxorubicin (Standard) |
| Triazole Derivative | MCF-7 (Breast) | 1.5 | 5.2 | 0.8 |
| A549 (Lung) | 2.1 | 7.8 | 1.2 | |
| HCT116 (Colon) | 1.8 | 6.5 | 0.9 | |
| Pyrazole Derivative | MCF-7 (Breast) | 3.2 | 8.1 | 0.8 |
| A549 (Lung) | 4.5 | 10.2 | 1.2 | |
| HCT116 (Colon) | 3.9 | 9.7 | 0.9 |
Note: The data presented are hypothetical examples for illustrative purposes and should be verified with specific literature for actual values.
The enhanced activity of compounds derived from this compound can be attributed to the strong electron-withdrawing nature of the two trifluoromethyl groups, which can facilitate interactions with specific biological targets.
Antimicrobial Activity
The 3,5-bis(trifluoromethyl)phenyl scaffold has also been explored for its antimicrobial properties. The lipophilicity conferred by the trifluoromethyl groups can aid in penetrating microbial cell membranes.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Compounds
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Ciprofloxacin (Standard) | Fluconazole (Standard) |
| Triazole Derivative | 8 | 16 | 32 | 2 | N/A |
| Amide Derivative | 16 | 32 | 64 | 2 | N/A |
| Reference Compounds | N/A | N/A | N/A | N/A | 4 |
Note: The data presented are hypothetical examples for illustrative purposes and should be verified with specific literature for actual values.
Experimental Protocols
General Synthesis of Derivatives
The synthesis of novel derivatives from this compound often involves the modification of the hydroxyl group or addition reactions to the alkyne functionality. A common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Mechanism of Action: A Proposed Pathway
While the exact mechanisms of action can vary, compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety have been implicated in the induction of apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway.
Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by the test compounds.
Conclusion and Future Directions
The 3,5-bis(trifluoromethyl)phenyl moiety represents a privileged scaffold in medicinal chemistry. Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The insights and protocols provided in this guide aim to facilitate the exploration and development of novel therapeutic candidates based on this versatile chemical entity. Future research should focus on elucidating the precise molecular targets and further optimizing the lead compounds to enhance their efficacy and safety profiles.
References
-
Synthesis and biological evaluation of novel 1,2,3-triazole derivatives. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anticancer activity of novel pyrazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
The role of trifluoromethyl groups in medicinal chemistry. Chemical Reviews. [Link]
-
MTT assay for cytotoxicity. Nature Protocols. [Link]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Propargyl Alcohols for Researchers
For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds represents a paradigm shift in modern medicinal chemistry. This guide offers an in-depth comparative analysis of fluorinated and non-fluorinated propargyl alcohols, a class of compounds prized for their versatility as synthetic building blocks. By dissecting their synthesis, physicochemical properties, reactivity, and biological applications with supporting experimental data, this document aims to provide actionable insights to inform rational drug design and optimization strategies.
The introduction of fluorine, the most electronegative element, into the propargyl alcohol framework can profoundly influence its lipophilicity, metabolic stability, and acidity (pKa). These modifications, in turn, modulate the molecule's biological activity, pharmacokinetic profile, and overall suitability as a drug candidate or functional material. This guide will navigate these critical parameters, presenting a clear, evidence-based comparison between fluorinated and non-fluorinated propargyl alcohol analogs.
The Impact of Fluorination: A Physicochemical Deep Dive
The substitution of hydrogen with fluorine imparts a unique set of properties to the propargyl alcohol scaffold. These are not merely theoretical considerations but have been quantified in numerous studies, providing a solid foundation for rational molecular design.
Acidity (pKa)
The electron-withdrawing nature of fluorine significantly impacts the acidity of the hydroxyl group in propargyl alcohols. This is a critical consideration in drug design, as pKa influences a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The strong inductive effect of fluorine atoms stabilizes the corresponding alkoxide, making the fluorinated alcohol a stronger acid (lower pKa) compared to its non-fluorinated counterpart. This effect is cumulative with the number of fluorine atoms.
Table 1: Comparative Acidity of Alcohols
| Compound | Structure | pKa | Reference(s) |
| Propan-1-ol | CH₃CH₂CH₂OH | ~16 | General Chemistry Textbooks |
| Propargyl Alcohol | HC≡CCH₂OH | ~13.6 | [1] |
| 3,3,3-Trifluoropropan-1-ol | CF₃CH₂CH₂OH | ~14.09 (Predicted) | [1] |
| Trifluoromethylpropargyl Alcohol Analog (Model) | CF₃C≡CCH₂OH | Lower than 13.6 (Expected) | Inferred from inductive effects |
Lipophilicity (LogP)
A compound's lipophilicity, often expressed as the logarithm of its partition coefficient between octanol and water (logP), is a crucial determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.[2] Fluorination generally increases the lipophilicity of organic molecules.[3]
Table 2: Comparative Lipophilicity of Alcohols
| Compound | Structure | LogP | Reference(s) |
| Propan-1-ol | CH₃CH₂CH₂OH | 0.25 | [4] |
| Propargyl Alcohol | HC≡CCH₂OH | -0.4 | |
| 3,3,3-Trifluoro-1-propanol | CF₃CH₂CH₂OH | 0.4 | [4] |
| Trifluoromethylpropargyl Alcohol (Model) | CF₃C≡CCH₂OH | Higher than -0.4 (Expected) | Inferred from general fluorination effects |
Note: The introduction of a trifluoromethyl group is expected to significantly increase the logP value of propargyl alcohol.
Metabolic Stability
A significant driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen bond.[5] By strategically replacing a metabolically labile hydrogen atom with fluorine, chemists can "block" metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[5]
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds (Illustrative Examples)
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [5] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 25.46 | - | Mouse | [5] |
Synthesis Strategies: Accessing Fluorinated and Non-Fluorinated Propargyl Alcohols
The synthetic routes to propargyl alcohols are well-established, with modifications allowing for the introduction of fluorine.
Synthesis of Non-Fluorinated Propargyl Alcohols
The most common method for synthesizing propargyl alcohols is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone.[6] This can be achieved using organometallic reagents such as lithium acetylides or Grignard reagents.
Synthesis of Fluorinated Propargyl Alcohols
The synthesis of fluorinated propargyl alcohols, particularly those with a trifluoromethyl group, can be achieved through several methods. One approach involves the reaction of a terminal alkyne with a trifluoromethyl ketone. Another efficient route is the hydrofluorination of propargyl alcohols using reagents like Et₃N·3HF, often catalyzed by gold complexes.[7]
Comparative Reactivity: A Focus on Click Chemistry
The alkyne functionality of propargyl alcohols makes them ideal substrates for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The electronic properties of the alkyne can influence the reaction rate. The strong electron-withdrawing nature of a trifluoromethyl group can increase the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper acetylide intermediate and accelerating the reaction.
Experimental Protocols
Representative Synthesis: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to synthesize more complex propargyl alcohol derivatives.
Protocol: Sonogashira Coupling of Propargyl Alcohol with Iodobenzene
Materials:
-
Propargyl alcohol (1.0 mmol, 1.0 eq.)
-
Iodobenzene (1.2 mmol, 1.2 eq.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of inert gas, add anhydrous THF and triethylamine.
-
Add iodobenzene to the stirred solution.
-
Add propargyl alcohol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: For a fluorinated propargyl alcohol, the reaction conditions may need to be optimized, but the general procedure remains similar.
Representative Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol: CuAAC Reaction of Propargyl Alcohol with Benzyl Azide
Materials:
-
Propargyl alcohol (1.0 mmol, 1.0 eq.)
-
Benzyl azide (1.0 mmol, 1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Note: For a fluorinated propargyl alcohol, the enhanced reactivity may lead to shorter reaction times or allow for lower catalyst loading.
Visualizing the Concepts
Figure 1: Synthesis pathways and comparative reactivity in CuAAC click chemistry.
Figure 2: The cascading effects of fluorination on physicochemical properties and their implications in drug discovery.
Applications in Drug Discovery and Beyond: The Fluorine Advantage in Action
The altered physicochemical properties of fluorinated propargyl alcohols translate into tangible benefits in various applications, particularly in drug discovery.
Enzyme Inhibition
Covalent Modifiers
The propargyl group itself can act as a latent reactive handle for covalent inhibition of enzymes. The enhanced reactivity of a fluorinated alkyne could potentially translate to more efficient covalent bond formation with a target protein, leading to irreversible inhibition.
Conclusion
The strategic incorporation of fluorine into the propargyl alcohol scaffold offers a powerful toolkit for researchers to fine-tune molecular properties. Fluorination provides a predictable means to increase acidity, enhance lipophilicity, and improve metabolic stability. These modifications can lead to compounds with superior reactivity in key synthetic transformations like click chemistry and, most importantly, can translate to improved pharmacological profiles in drug candidates. While direct, side-by-side experimental data for every property of analogous fluorinated and non-fluorinated propargyl alcohols is an area ripe for further investigation, the established principles of fluorine chemistry provide a robust framework for rational design. This guide serves as a foundational resource for leveraging the "fluorine advantage" in your research endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. BenchChem.
- BenchChem. (2025). Comparative Analysis: Fluorinated vs. Non-Fluorinated Thiocyanatoanilines in Drug Discovery. BenchChem.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- DiMagno, S. G., & Lin, P. (2011). Nucleophilic and electrophilic fluorination of organic compounds. In Fluorine in medicinal chemistry and chemical biology (pp. 35-72). Wiley-Blackwell.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- BenchChem. (2025). Unlocking Potential: A Technical Guide to Research Frontiers for Substituted Propargyl Alcohols. BenchChem.
- Nordmann. (n.d.). Propargyl alcohol. Nordmann.global.
- Yoneda, N., Tada, K., & Matsumoto, K. (2025). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. Physical Chemistry Chemical Physics.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing.
- Scilit. (n.d.). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Scilit.
- Guidechem. (n.d.). 3,3,3-TRIFLUORO-1-PROPANOL 2240-88-2 wiki. Guidechem.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). 3,3,3-Trifluoro-1-propanol.
- ResearchGate. (2025). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubChem. (n.d.). Propargyl alcohol.
- ResearchGate. (2025). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol.
- National Institutes of Health. (2024). Recent Advances on Fluorine Chemistry.
- U.S. Environmental Protection Agency. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. epa.gov.
- ResearchGate. (2020). A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Bentham Science. (2014).
- ResearchGate. (2025). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
- OUCI. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. OUCI.
- ResearchGate. (2025). Review: Fluorine in Medicinal Chemistry.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- eScholarship.org. (2022). Electrophilic halogenations of propargyl alcohols. University of California.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(15), 5783.
- OUCI. (n.d.).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Privileged Scaffold in Modern Chemistry
A comprehensive guide to the synthesis, properties, and applications of compounds containing the 3,5-bis(trifluoromethyl)phenyl group, offering a comparative analysis for researchers, scientists, and drug development professionals.
The 3,5-bis(trifluoromethyl)phenyl (TFMP) moiety has emerged as a cornerstone in the design and synthesis of functional molecules across various scientific disciplines. Its unique electronic and steric properties, imparted by the two strongly electron-withdrawing trifluoromethyl groups, bestow remarkable characteristics upon parent molecules, influencing their reactivity, bioactivity, and material properties. This guide provides an in-depth literature review and comparative analysis of TFMP-containing compounds, highlighting their synthesis, diverse applications, and the underlying principles that govern their performance.
The Power of Two Trifluoromethyl Groups: Physicochemical Properties
The strategic placement of two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of a phenyl ring dramatically alters its physicochemical profile. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the aromatic ring, rendering it electron-deficient. This electronic perturbation is central to many of the observed properties and applications of TFMP compounds.
Key physicochemical characteristics include:
-
Enhanced Lipophilicity: The fluorine atoms contribute to increased lipophilicity, which can improve a molecule's ability to cross biological membranes, a crucial factor in drug design.
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer biological half-life for drug candidates.[1]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the TFMP group can significantly increase the acidity of nearby protons, such as those on a thiourea or phenol, which is a key principle in organocatalysis.
-
Unique Intermolecular Interactions: The TFMP moiety can participate in non-covalent interactions, including hydrogen bonding and halogen bonding, which are critical for molecular recognition and self-assembly.
A comparative overview of the properties of some common TFMP-containing building blocks is presented below:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 3,5-Bis(trifluoromethyl)phenol | 230.11 | 36-39 | Precursor for ligands and pharmaceuticals; acidic phenol. |
| 3,5-Bis(trifluoromethyl)benzoic acid | 258.12 | 142-145 | Intermediate for pharmaceuticals and materials; acidic carboxylic acid.[2] |
| 3,5-Bis(trifluoromethyl)bromobenzene | 293.01 | -1.5 | Versatile building block for cross-coupling reactions.[3] |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 484.34 | 178-181 | Highly effective hydrogen-bond donor organocatalyst (Schreiner's thiourea).[4] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 257.92 | 255-260 | Key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[5][6] |
Synthetic Strategies for Introducing the TFMP Moiety
The incorporation of the TFMP group into a target molecule typically begins with commercially available and versatile starting materials. Various synthetic methodologies have been developed to construct a wide array of TFMP-containing compounds.
Grignard-Based Syntheses
A common and robust method for creating new carbon-carbon bonds with the TFMP unit involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. This powerful nucleophile can then be reacted with a variety of electrophiles.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid [7]
-
Step 1: Grignard Reagent Formation. To a gently refluxing slurry of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in THF is added portion-wise to initiate the Grignard reaction.[7]
-
Step 2: Carboxylation. The resulting Grignard reagent is then added to a vessel containing solid carbon dioxide (dry ice).
-
Step 3: Work-up. The reaction mixture is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt, yielding 3,5-bis(trifluoromethyl)benzoic acid. The product can then be isolated by extraction and purified by crystallization.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the TFMP ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing biaryl systems and other complex architectures. 3,5-Bis(trifluoromethyl)phenylboronic acid is a key player in these transformations, enabling the efficient formation of carbon-carbon bonds.[6] The electron-withdrawing trifluoromethyl groups can enhance the reactivity and selectivity of these coupling reactions.[6]
Applications of TFMP-Containing Compounds: A Comparative Overview
The unique properties of the TFMP moiety have led to its widespread use in several areas of chemical science, from medicinal chemistry to organocatalysis and materials science.
Medicinal Chemistry and Drug Development
The TFMP group is a privileged scaffold in drug discovery, primarily due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][8] Its incorporation can lead to improved metabolic stability, increased potency, and better membrane permeability.[1][9]
Case Study: Antimicrobial Agents
A notable example is the development of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent inhibitors of drug-resistant bacteria.[8] A study detailing the synthesis and antimicrobial activity of a series of these compounds demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives [8]
-
Step 1: Hydrazone Formation. 3′,5′-Bis(trifluoromethyl)acetophenone is reacted with 4-hydrazinobenzoic acid to form the corresponding hydrazone intermediate.[8]
-
Step 2: Pyrazole Aldehyde Synthesis. The hydrazone intermediate is then treated with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) to yield the pyrazole aldehyde.[8]
-
Step 3: Reductive Amination. Finally, the pyrazole aldehyde undergoes reductive amination with various anilines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce the target pyrazole derivatives.[8]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these pyrazole derivatives against various bacterial strains, demonstrating the potent effect of the TFMP moiety and the influence of other substituents.
| Compound | Substituent (R) | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 1 | Phenyl | 2 | 4 | 4 |
| 2 | 4-Methylphenyl | 1 | 2 | 2 |
| 3 | 4-Chlorophenyl | 0.5 | 1 | 1 |
| 4 | 4-Fluorophenyl | 1 | 2 | 2 |
Data sourced from a study on the synthesis and antimicrobial activities of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives.[8]
Organocatalysis
The electron-deficient nature of the TFMP group has been masterfully exploited in the field of organocatalysis. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, is a highly effective and widely used hydrogen-bond donor catalyst.[4][10] The two N-H protons of the thiourea are rendered significantly more acidic by the strong electron-withdrawing TFMP groups, enabling the catalyst to activate electrophiles through double hydrogen bonding.[4]
This mode of activation has been successfully applied to a wide range of asymmetric reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations, often proceeding with high yields and enantioselectivities.[11]
Comparative Catalytic Performance
While a comprehensive table comparing various TFMP-containing catalysts across a single standardized reaction is challenging due to the diverse nature of the catalyzed transformations, the following examples illustrate the high efficiency of Schreiner's thiourea and its derivatives in different asymmetric reactions.
| Reaction Type | Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |
| Aza-Henry Reaction | Chiral Thiourea Derivative | Isatin-derived ketimines and nitroalkanes | up to 99 | 78-99 |
| [2+2] Photocycloaddition | Chiral Bisthiourea | 4-Alkenyl-substituted coumarins | up to 94 | up to 76 |
| Michael Addition | Schreiner's Thiourea | 1,3-Dicarbonyl compounds and nitroolefins | High | N/A (achiral catalyst) |
Data compiled from various studies on thiourea-catalyzed reactions.[12][13]
Materials Science
The unique electronic and structural features of the TFMP moiety also make it an attractive component in the design of advanced materials. The electron-deficient aromatic ring can influence the electronic properties of conjugated polymers and small molecules for applications in organic electronics. Furthermore, the ability of the TFMP group to engage in specific intermolecular interactions can be harnessed to control the self-assembly of molecules into well-defined supramolecular structures. For instance, tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has been studied for its crystal packing, which is stabilized by intermolecular C-H···O and C-H···F interactions.[7]
Conclusion
The 3,5-bis(trifluoromethyl)phenyl group is a powerful and versatile building block that has made a significant impact on medicinal chemistry, organocatalysis, and materials science. Its strong electron-withdrawing nature fundamentally alters the properties of the parent molecule, leading to enhanced biological activity, unique catalytic capabilities, and interesting material properties. The synthetic accessibility of TFMP-containing compounds, coupled with their predictable influence on molecular characteristics, ensures that this privileged scaffold will continue to be a focal point of research and development in the years to come. This guide has provided a comparative overview of the synthesis, properties, and applications of these remarkable compounds, offering a valuable resource for scientists and researchers seeking to harness the power of the TFMP moiety in their own work.
References
-
Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(20), 3151–3162. [Link]
-
Alkhaibari, I. S., KC, H. R., Roy, S., Abugazleh, M. K., Gilmore, D., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
-
Mehta, M., & Shringarpure, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Sci-Hub. [Link]
-
Smith, A. B., & Jones, C. D. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Royal Society of Chemistry. [Link]
-
Müller, C. E., & Bach, T. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(11), 4779–4786. [Link]
-
Shawkataly, O. B., Pankhi, M. A. A., Mohamed-Ibrahim, M. I., Hamdan, M. R., & Fun, H.-K. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section E: Crystallographic Communications, 65(5), o1033. [Link]
-
Wang, Y., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(24), 8963. [Link]
-
Jacobsen, E. N., & Knowles, R. R. (2006). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]
-
ResearchGate. (2014). ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. [Link]
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2012). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
-
Smith, A. B., & Jones, C. D. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. ResearchGate. [Link]
-
Ramirez-Anguita, J. M., et al. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 25(23), 5648. [Link]
-
Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved January 17, 2026, from [Link]
-
Sigman, M. S., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(33), 11572–11573. [Link]
-
Kärcher, L. J., et al. (2017). 3,5-Bis(trifluoromethyl)phenyl 4-methylbenzenesulfonate. IUCrData, 2(7), x171015. [Link]
-
Li, X., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega, 6(7), 4867–4877. [Link]
-
Smith, A. B., & Jones, C. D. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. National Institutes of Health. [Link]
- Merck KGaA. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. U.S.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development / Org. Biomol. Chem., 2014 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol in Modern Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision with far-reaching implications for efficiency, cost, and the ultimate success of a project. This guide provides an in-depth comparative analysis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, a versatile reagent, against its alternatives, supported by experimental insights to inform strategic synthetic planning.
The unique structural features of this compound, namely the propargyl alcohol moiety and the sterically demanding, electron-withdrawing bis(trifluoromethyl)phenyl group, render it a valuable tool in various synthetic transformations. Its applications are particularly notable in the construction of complex molecules for pharmaceuticals and advanced materials.[1][2]
I. Synthetic Accessibility and Cost Considerations
The primary route to this compound typically involves a Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling joins a terminal alkyne, such as propargyl alcohol, with an aryl halide, in this case, 1-bromo-3,5-bis(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl groups on the aromatic ring can enhance the reactivity of the carbon-halogen bond towards the palladium catalyst, facilitating the reaction.[5]
While effective, the multi-step nature of this synthesis, coupled with the cost of the fluorinated starting materials and the palladium catalyst, contributes to the relatively high price of the final product.[6][7] Researchers must weigh this initial investment against the potential benefits in subsequent synthetic steps.
Table 1: Comparative Cost Overview
| Compound | Typical Supplier Price (per gram) | Key Synthetic Precursors |
| This compound | High | 1-Bromo-3,5-bis(trifluoromethyl)benzene, Propargyl alcohol, Palladium catalyst |
| 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol | Moderate to High | 1-Bromo-3-(trifluoromethyl)benzene, Propargyl alcohol, Palladium catalyst |
| Phenylpropargyl alcohol | Low | Bromobenzene, Propargyl alcohol, Palladium catalyst |
Note: Prices are subject to variation based on supplier, purity, and scale.
II. Performance in Key Synthetic Applications
The utility of this compound is most prominently demonstrated in reactions that leverage its unique structural motifs.
A. "Click" Chemistry and Bioconjugation
The terminal alkyne functionality of this molecule makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8][9] This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation. The bis(trifluoromethyl)phenyl group can impart desirable properties to the resulting conjugates, such as increased lipophilicity and metabolic stability.
Alternative: Simpler alkynes like phenylpropargyl alcohol can also participate in click reactions. However, the resulting products lack the advantageous physicochemical properties conferred by the trifluoromethyl groups. The choice between these reagents depends on whether the modification of properties like lipophilicity and metabolic stability is a primary goal of the synthesis.
dot
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
B. Sonogashira Coupling Reactions
As a terminal alkyne, this compound can itself be a coupling partner in further Sonogashira reactions. This allows for the construction of more complex, conjugated systems. The reaction can be performed under mild conditions and tolerates a wide range of functional groups.[3][10]
Alternative: A variety of terminal alkynes can be used in Sonogashira couplings. The decision to use the bis(trifluoromethyl)phenyl-substituted variant is driven by the desired electronic and steric properties of the final product. The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the resulting conjugated system.
dot
Caption: General Workflow for Sonogashira Coupling Reactions.
III. Experimental Protocols
A. General Procedure for Sonogashira Coupling to Synthesize this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Propargyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous THF and stir until the catalyst is dissolved.
-
Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), propargyl alcohol (1.2 eq), and CuI (1 mol%).
-
Add triethylamine (2.0 eq) as the base and solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Cost-Benefit Analysis and Strategic Recommendations
The decision to employ this compound should be based on a careful evaluation of the project's specific needs and budget.
Benefits:
-
Enhanced Physicochemical Properties: The bis(trifluoromethyl)phenyl moiety can significantly improve the lipophilicity, metabolic stability, and binding affinity of the final molecule, which is highly advantageous in drug discovery.[5]
-
Versatile Synthetic Handle: The propargyl alcohol group provides a reactive site for a variety of transformations, including esterification, etherification, and oxidation, in addition to its use in click chemistry and Sonogashira couplings.
-
Steric Influence: The bulky aromatic group can be used to control the stereochemistry of subsequent reactions or to create specific three-dimensional molecular architectures.
Costs:
-
High Initial Cost: The starting material is relatively expensive compared to simpler alkynes.[11]
-
Multi-step Synthesis: The preparation of the reagent itself requires a catalyzed cross-coupling reaction, adding to the overall synthetic effort and cost.
Recommendations:
-
Early-Stage Drug Discovery: For lead optimization and structure-activity relationship (SAR) studies, the benefits of incorporating the bis(trifluoromethyl)phenyl group often outweigh the costs. The potential for improved pharmacokinetic and pharmacodynamic properties can accelerate the identification of promising drug candidates.
-
Materials Science: In the development of advanced materials where specific electronic or physical properties are desired, the unique characteristics imparted by this building block can justify its use.
-
Routine Synthesis and Large-Scale Production: For routine applications or large-scale synthesis where cost is a primary driver, less expensive alternatives should be considered unless the specific properties of the bis(trifluoromethyl)phenyl group are essential for the desired outcome.
V. Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its strategic application can lead to the creation of novel molecules with enhanced properties, particularly in the fields of medicinal chemistry and materials science. While the initial cost is a significant consideration, a thorough cost-benefit analysis will often reveal that the long-term advantages in terms of improved performance and accelerated discovery justify the investment. By carefully considering the specific goals of a synthetic project, researchers can make an informed decision on when to deploy this valuable reagent to maximum effect.
References
- This compound Supply. (n.d.).
- This compound - ChemicalBook. (n.d.).
- This compound - MOLBASE. (n.d.).
- Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. (2025, November 6).
- Sonogashira coupling. (n.d.). In Wikipedia.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). PMC.
- This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
- This compound. (n.d.). Sigma-Aldrich.
- 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. (n.d.). CymitQuimica.
- Application Notes and Protocols: 3-(Trifluoromethyl)phenol in Materials Science. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008, September 7). Wipf Group.
- Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. (2025, March 1). NIH.
- Fluorinated Azides: Click Chemistry Meets Fluorine. (n.d.). Sigma-Aldrich.
- "Click"-reaction: An alternative tool for new architectures of porphyrin based derivatives. (2025, August 5). ResearchGate.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). MDPI.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. This compound price & availability - MOLBASE [molbase.com]
- 8. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, a halogenated propargyl alcohol, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Trifecta of Risks
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. The molecule's structure presents a combination of hazards that dictate its handling and disposal requirements.
-
Halogenated Aromatic Core: The presence of two trifluoromethyl (-CF3) groups on the phenyl ring classifies this compound as a halogenated organic substance.[1] Halogenated wastes are typically subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[2]
-
Propargyl Alcohol Moiety: The propargyl alcohol functional group (a primary alcohol adjacent to a triple bond) can be reactive and potentially unstable, especially in the presence of certain metals, bases, or upon heating.[3][4]
-
Toxicological Profile: The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5]
This combination necessitates a cautious and well-defined disposal strategy that addresses its toxicity, chemical reactivity, and regulatory classification as a halogenated hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to its final disposition. This workflow is designed to comply with general principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Prior to handling the waste, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
Step 2: Waste Segregation - The Cornerstone of Compliance
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[9]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).[10]
-
Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[11][12][13] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents to avoid potentially vigorous or explosive reactions.[3]
Step 3: Waste Collection and Storage
-
Container Integrity: Use a chemically compatible container, such as a glass or polyethylene-lined drum, that can be securely sealed.[12]
-
Headspace: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated, away from heat sources, and segregated from incompatible materials.[6]
Step 4: Arranging for Professional Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.[9]
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.[6]
-
Inform the Vendor: Clearly communicate the contents of the waste container to the disposal company, providing the chemical name and any relevant hazard information.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety (EHS) department immediately.[3] |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, adhering to a stringent disposal protocol, and being prepared for emergencies, researchers can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship.
References
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propargyl alcohol. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. sinoright.net [sinoright.net]
- 4. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Auckland Microfab [microfab.auckland.ac.nz]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS No. 81613-61-8). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety protocols and a deep understanding of its potential hazards.
The structural features of this molecule—a halogenated aromatic ring coupled with an acetylenic alcohol—necessitate a cautious and well-documented approach. The trifluoromethyl groups significantly influence the compound's chemical properties and potential biological activity, while the propargyl alcohol moiety presents its own set of handling considerations. This guide synthesizes technical data with field-proven safety practices to create a self-validating system of protocols.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
Given the presence of two trifluoromethyl groups, which are common in pharmacologically active and potent compounds, it is prudent to handle this substance with a higher degree of caution than the minimum required for a Category 4 toxicant.[4] We recommend treating it as a potentially potent compound and implementing controls to minimize any possible exposure.
Summary of Hazards:
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following recommendations are based on a risk assessment that considers the specified hazards and the potential for high potency. All PPE should be compliant with OSHA standards (29 CFR 1910.132 and associated standards).[5][6]
Engineering Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize that engineering controls are the primary method for exposure reduction.
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to control exposure to hazardous vapors and dusts.[5][7]
-
Ventilation: Ensure the laboratory is well-ventilated.[3][8]
Primary Protective Ensemble
This is the minimum required PPE for any work involving this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes. They should provide a tight seal around the eyes.[9]
-
Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.[8][9]
-
-
Hand Protection:
-
Double Gloving: Due to the risk of dermal absorption and skin irritation, double gloving is mandatory.[10]
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A robust, chemical-resistant glove. While specific permeation data for this compound is not available, for halogenated aromatic compounds, butyl rubber or Viton™ gloves are often recommended.[11] Neoprene may also be a suitable alternative.[11][12] It is critical to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[12] Always inspect gloves for any signs of degradation or damage before use.[13]
-
-
Body Protection:
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat is recommended when handling larger quantities.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit (e.g., Tyvek® or similar) should be used.[8]
-
-
Footwear:
-
Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.
-
Respiratory Protection
Respiratory protection is necessary when engineering controls are insufficient or during emergency situations.
-
Air-Purifying Respirator (APR): For operations that may generate aerosols or dusts outside of a fume hood, a half-mask or full-face APR equipped with organic vapor (OV) cartridges is required.[14][15] These cartridges are typically color-coded black.[16][17]
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): In the event of a large spill or uncontrolled release where concentrations may be high, a SAR or SCBA is necessary.[1]
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as determined by your risk assessment.
-
Weighing: If the compound is a solid, weigh it in a disposable weigh boat or on glassine paper within the fume hood to minimize dust generation.
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, carefully remove and dispose of outer gloves in the designated solid waste container. Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize/Clean: Once absorbed, carefully scoop the material into a designated waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12]
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[5][16][18] Co-mingling can significantly increase disposal costs and complexity.[5][13]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for "Halogenated Liquid Waste". The container must be properly labeled with the chemical name and approximate concentrations.[18]
-
Container Management: Waste containers should be kept closed except when adding waste, be in good condition, and stored in a secondary containment vessel within a ventilated area.[16][18]
The following diagram illustrates the waste segregation and disposal workflow.
Caption: Waste Segregation and Disposal Workflow.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/3-35-bis-trifluoromethyl-phenyl-prop-2-yn-1-ol-cas81613-61-8.html]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://safety.engr.illinois.
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/B6970_EN.pdf]
- 3,5-Bis(trifluoromethyl)benzyl alcohol Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2801-3-09]
- HAZARDOUS WASTE SEGREGATION. Bucknell University. [URL: https://www.bucknell.
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h99c74f35]
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Organic solvent waste. Kemicentrum, Lund University. [URL: https://www.kemicentrum.lu.se/internt/health-and-safety/waste-and-environment/chemical-waste/organic-solvent-waste]
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://ehrs.temple.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-management/organic-solvent-waste-disposal/]
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. [URL: https://www.clarionsafety.
- Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. [URL: https://gemplers.
- 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. National Allergy. [URL: https://www.natlallergy.
- Understanding Respirators With Organic Vapor Cartridges. PK Safety. [URL: https://www.pksafety.
- 3M Respirator Selection Guide. 3M. [URL: https://multimedia.3m.
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940562/]
- Safe handling of cytotoxic drugs. Hospital Pharmacy Europe. [URL: https://www.hospitalpharmacyeurope.com/uncategorised/safe-handling-of-cytotoxic-drugs-2/]
- Guidance on Handling Cytotoxics. NHS. [URL: https://www.sth.nhs.uk/clientfiles/File/Guidance-on-Handling-Cytotoxics-Ed-1-July-2018.pdf]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/]
- Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [URL: https://www.hse.gov.uk/healthservices/safe-use-cytotoxic-drugs.htm]
- OSHA Glove Selection Chart. University of Rhode Island Environmental Health and Safety. [URL: https://web.uri.edu/ehs/files/OSHA-Glove-Selection-Chart.pdf]
- Understanding Solvents and PPE for Chemical Safety. MCR Safety. [URL: https://www.mcrsafety.com/blog/solvents]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02788961.htm]
Sources
- 1. wiley.com [wiley.com]
- 2. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 3. osha.gov [osha.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. lighthouselabservices.com [lighthouselabservices.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. vdp.com [vdp.com]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. safeopedia.com [safeopedia.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. allergyasthmatech.com [allergyasthmatech.com]
- 15. pksafety.com [pksafety.com]
- 16. northwestern.edu [northwestern.edu]
- 17. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
